N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(2R)-2-acetamido-3-(2,5-dimethylphenyl)sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-8-4-5-9(2)12(6-8)18-7-11(13(16)17)14-10(3)15/h4-6,11H,7H2,1-3H3,(H,14,15)(H,16,17)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCBFFLCBUOZER-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SCC(C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)SC[C@@H](C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676250 | |
| Record name | N-Acetyl-S-(2,5-dimethylphenyl)-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
581076-70-2 | |
| Record name | N-Acetyl-S-(2,5-dimethylphenyl)-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the role of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine in toxicology?
An In-Depth Technical Guide to the Role of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine in Toxicology
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Biomarker in Chemical Exposure
In the field of toxicology and occupational health, the precise measurement of chemical exposure is paramount to understanding and mitigating potential health risks. While parent compounds can be measured in biological matrices, their metabolites often provide a more integrated and reliable picture of exposure over time. This guide focuses on This compound , a mercapturic acid metabolite that serves as a critical biomarker for exposure to 2,5-dimethylaniline (also known as 2,5-xylidine).
2,5-Dimethylaniline is an industrial chemical primarily used in the synthesis of dyes and other organic compounds.[1][2] Due to its production and use, there is a potential for occupational and environmental exposure. Understanding the metabolism and toxicological implications of 2,5-dimethylaniline is crucial, and its urinary metabolite, this compound, is a key tool in this endeavor. This guide will provide an in-depth exploration of the formation, toxicological significance, and analytical methodologies related to this important biomarker.
The Parent Compound: Toxicological Profile of 2,5-Dimethylaniline
To appreciate the role of this compound, one must first understand the toxicology of its parent compound, 2,5-dimethylaniline.
Chemical and Physical Properties
2,5-Dimethylaniline is a colorless to yellowish liquid that may darken on exposure to air and light.[3] A summary of its key properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 95-78-3 | [3] |
| Molecular Formula | C₈H₁₁N | [2][3] |
| Molecular Weight | 121.18 g/mol | [1] |
| Boiling Point | 218 °C (424 °F; 491 K) | [2] |
| Melting Point | 6 °C (43 °F; 279 K) | [2] |
| Flash Point | 96 °C (205 °F) - closed cup | [3] |
| Solubility in Water | 5,300 mg/L at 12 °C |
Toxicological Hazards
2,5-Dimethylaniline is classified as a hazardous substance with significant toxicological concerns:
-
Acute Toxicity : It is fatal if swallowed, in contact with skin, or if inhaled.[3]
-
Organ Toxicity : It may cause damage to organs, particularly the liver, through prolonged or repeated exposure.[4]
-
Carcinogenicity and Mutagenicity : 2,5-Dimethylaniline is considered to be mutagenic and tumor-inducing.[2]
-
Aquatic Toxicity : It is toxic to aquatic life with long-lasting effects.
The primary toxic effect of dimethylanilines, by analogy with aniline, is methemoglobinemia , a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[5] This can lead to cyanosis, headache, dizziness, and in severe cases, be life-threatening.
Metabolic Pathway: Formation of this compound
The formation of this compound is a key step in the detoxification of 2,5-dimethylaniline. This process, known as mercapturic acid formation, is a major pathway for the elimination of electrophilic xenobiotics and their reactive metabolites.
The metabolic activation of aromatic amines like 2,5-dimethylaniline often involves N-oxidation, leading to the formation of reactive electrophilic species. These reactive intermediates can bind to cellular macromolecules like DNA and proteins, leading to toxicity, or they can be detoxified.
The detoxification pathway leading to the formation of this compound involves the following key steps:
-
Phase I Metabolism (Activation) : The parent compound, 2,5-dimethylaniline, undergoes metabolic activation, likely through cytochrome P450-mediated oxidation, to form a reactive electrophilic intermediate.
-
Glutathione Conjugation (Detoxification) : The electrophilic intermediate is conjugated with the endogenous antioxidant glutathione (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs). This forms a glutathione conjugate.
-
Metabolism of the Glutathione Conjugate : The glutathione conjugate is then sequentially metabolized. The glutamyl and glycinyl residues are cleaved off, leaving a cysteine conjugate.
-
N-Acetylation : The resulting S-(2,5-dimethylbenzene)-L-cysteine is then N-acetylated by N-acetyltransferases to form the final, water-soluble, and readily excretable mercapturic acid, this compound.
This metabolic pathway is illustrated in the following diagram:
Caption: Metabolic pathway of 2,5-dimethylaniline to this compound.
Role in Toxicology and Biomonitoring
The primary role of this compound in toxicology is as a biomarker of exposure to 2,5-dimethylaniline. Its detection and quantification in urine provide a non-invasive method to assess the internal dose of the parent compound.
Advantages as a Biomarker
-
Specificity : This metabolite is a specific product of 2,5-dimethylaniline metabolism, making it a reliable indicator of exposure to this particular chemical.
-
Temporal Integration : As a metabolite, its concentration in urine reflects exposure over a period of time, providing a more integrated measure than a single blood measurement of the parent compound, which can have a shorter half-life.
-
Non-invasive Sampling : Urine is an easily and non-invasively collected biological matrix.
-
Indication of Metabolic Activation : The formation of a mercapturic acid is direct evidence that the parent compound has been metabolically activated to a reactive electrophile. This provides insight into the potential for toxicity, as this is the same reactive intermediate that could otherwise bind to critical cellular targets.
Analytical Methodology for Quantification
The quantification of this compound in biological samples, typically urine, requires sensitive and specific analytical methods. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this type of analysis.[6]
Experimental Protocol: Quantification of this compound in Urine by HPLC-MS/MS
This protocol outlines a general procedure for the analysis. Method optimization and validation are essential for any specific application.
1. Materials and Reagents
-
This compound analytical standard
-
This compound-d3 (or other suitable stable isotope-labeled internal standard)[7][8]
-
HPLC-grade water, acetonitrile, and methanol
-
Formic acid (or other suitable mobile phase modifier)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Urine samples (collected and stored at -80°C)
2. Sample Preparation
-
Thaw urine samples on ice.
-
Centrifuge at 4°C to pellet any precipitate.
-
To 1 mL of urine supernatant, add the internal standard solution.
-
Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the urine sample.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte with an appropriate solvent (e.g., methanol with a small percentage of ammonia).
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
3. HPLC-MS/MS Analysis
-
HPLC System : A system capable of gradient elution.
-
Column : A C18 reversed-phase column is typically used.
-
Mobile Phase :
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient : A suitable gradient to separate the analyte from matrix components.
-
Mass Spectrometer : A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization : Electrospray ionization (ESI) in positive or negative mode (to be optimized).
-
MRM Transitions : Specific precursor-to-product ion transitions for the analyte and internal standard must be determined and optimized.
4. Data Analysis and Quantification
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
-
A calibration curve is generated using standards of known concentrations.
The following diagram illustrates the general experimental workflow:
Caption: Experimental workflow for the analysis of this compound.
Conclusion and Future Perspectives
This compound is a crucial biomarker in the toxicological assessment of 2,5-dimethylaniline exposure. Its measurement in urine provides a reliable, non-invasive method for quantifying internal dose and offers insights into the metabolic activation of this hazardous chemical.
Future research in this area could focus on:
-
Establishing Dose-Response Relationships : Correlating urinary levels of this compound with exposure levels of 2,5-dimethylaniline and early biological effects.
-
Population Studies : Using this biomarker to assess exposure in occupational cohorts and the general population.
-
Toxicokinetic Modeling : Developing models to better understand the absorption, distribution, metabolism, and excretion of 2,5-dimethylaniline based on urinary metabolite data.
The continued use and refinement of analytical methods for biomarkers like this compound will be instrumental in protecting human health from the adverse effects of industrial chemicals.
References
-
2,5-Dimethylaniline | C8H11N | CID 7259 - PubChem. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
Nerland, D. E., & Pierce, W. M., Jr. (1990). Identification of N-acetyl-S-(2,5-dihydroxyphenyl)-L-cysteine as a urinary metabolite of benzene, phenol, and hydroquinone. Drug Metabolism and Disposition, 18(6), 958–961. Retrieved January 23, 2026, from [Link]
-
N,N-Dimethylaniline - IDLH. (n.d.). Centers for Disease Control and Prevention. Retrieved January 23, 2026, from [Link]
-
2,5-Xylidine. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]
-
Synthesis of Acetylcystiene. (n.d.). Pharmapproach. Retrieved January 23, 2026, from [Link]
-
N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods. (2025, April 30). Pharmashize. Retrieved January 23, 2026, from [Link]
-
This compound-d3. (n.d.). Pharmaffiliates. Retrieved January 23, 2026, from [Link]
- Production method of N-acetyl-L-cysteine. (n.d.). Google Patents.
-
N,N-Dimethylaniline. (n.d.). U.S. Environmental Protection Agency. Retrieved January 23, 2026, from [Link]
-
Alwis, K. U., & Blount, B. C. (2016). Mercapturic acids: recent advances in their determination by liquid chromatography/mass spectrometry and their use in toxicant metabolism studies and in occupational and environmental exposure studies. Critical Reviews in Toxicology, 46(6), 527–555. Retrieved January 23, 2026, from [Link]
Sources
- 1. 2,5-Dimethylaniline | C8H11N | CID 7259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-Xylidine - Wikipedia [en.wikipedia.org]
- 3. 2,5-二甲基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. N,N-Dimethylaniline - IDLH | NIOSH | CDC [cdc.gov]
- 6. Mercapturic acids: recent advances in their determination by liquid chromatography/mass spectrometry and their use in toxicant metabolism studies and in occupational and environmental exposure studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
An In-Depth Technical Guide to the Synthesis of N-Acetyl-S-(2,5-dimethylphenyl)-L-cysteine
Abstract
This technical guide provides a comprehensive, scientifically-grounded methodology for the chemical synthesis of N-Acetyl-S-(2,5-dimethylphenyl)-L-cysteine, a mercapturic acid derivative of significant interest in toxicology and metabolic studies. As this compound is a putative metabolite of the industrial chemical 2,5-dimethylaniline, its availability as a pure analytical standard is crucial for researchers in drug development, occupational health, and environmental science. This document moves beyond a simple recitation of steps, delving into the mechanistic rationale and experimental causality that underpin a robust and reproducible synthetic strategy. We present a two-step pathway commencing with the diazotization of 2,5-dimethylaniline, followed by a copper-catalyzed reaction with the vital precursor, N-Acetyl-L-cysteine. Detailed protocols for precursor synthesis, the primary reaction, purification, and analytical validation are provided to ensure scientific integrity and successful replication.
Introduction and Strategic Overview
N-Acetyl-S-(2,5-dimethylphenyl)-L-cysteine belongs to the class of compounds known as mercapturic acids. These are terminal metabolites formed during the detoxification of xenobiotics, where a reactive electrophilic species is conjugated with the endogenous antioxidant glutathione (GSH). Subsequent enzymatic processing cleaves glutamate and glycine residues, followed by N-acetylation of the remaining cysteine moiety, to yield the highly water-soluble and excretable mercapturic acid.[1][2] The target molecule is the expected mercapturic acid metabolite of 2,5-dimethylaniline (2,5-xylidine), an amine used in the manufacturing of dyes and other chemicals.[3]
Direct synthesis of such S-aryl cysteine conjugates is not always trivial. A direct nucleophilic aromatic substitution on 2,5-dimethylbenzene is unfeasible due to the electron-rich nature of the aromatic ring. Therefore, a more sophisticated strategy is required to transform the aromatic amine into a suitable electrophile. Our proposed pathway mimics the logic of established aromatic transformations by converting the amine into a superior leaving group.
The chosen synthetic route leverages the exceptional versatility of aryldiazonium salts.[4] The strategy involves two core transformations:
-
Diazotization: Conversion of the primary aromatic amine (2,5-dimethylaniline) into a highly reactive diazonium salt (-N₂⁺) using nitrous acid generated in situ.
-
Thioether Formation: Substitution of the diazonium group with the sulfur nucleophile of N-Acetyl-L-cysteine. This reaction, a variant of the Sandmeyer reaction, provides a reliable method for forming the required carbon-sulfur bond.[2][5]
This approach is logical and grounded in well-documented organic chemistry principles, providing a clear and high-yielding path to the target molecule.
Caption: Overall Synthetic Workflow.
Synthesis of N-Acetyl-L-cysteine (Precursor)
While N-Acetyl-L-cysteine (NAC) is commercially available, an in-house synthesis from L-cysteine is straightforward and cost-effective. The procedure involves the direct acetylation of the amino group of L-cysteine using acetic anhydride.
Expert Insight: The choice of acetic anhydride is deliberate; it is a powerful and inexpensive acetylating agent. The reaction is typically performed under acidic or basic conditions. An acidic catalyst, like sulfuric acid, can protonate the carbonyl of acetic anhydride, making it more electrophilic.[4] Alternatively, performing the reaction under basic conditions deprotonates the amine, increasing its nucleophilicity.[6] For simplicity and high yield, we will outline a procedure under slightly basic conditions.
Experimental Protocol: N-Acetyl-L-cysteine
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| L-cysteine | 121.16 | 10.0 g | 0.0825 |
| Acetic Anhydride | 102.09 | 9.3 mL (10.1 g) | 0.0990 |
| Sodium Hydroxide | 40.00 | As needed | - |
| Deionized Water | 18.02 | 100 mL | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
Procedure:
-
Dissolve 10.0 g of L-cysteine in 100 mL of deionized water in a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a pH meter. Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a 2 M solution of sodium hydroxide to adjust the pH of the cysteine solution to 8.0-9.0. This deprotonates the amino group, enhancing its nucleophilicity for the subsequent acetylation.
-
Add 9.3 mL of acetic anhydride dropwise from the dropping funnel over 30 minutes. It is critical to maintain the temperature below 10 °C and the pH between 8.0 and 9.0 by concurrently adding 2 M NaOH. The reaction is exothermic.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Carefully acidify the reaction mixture to a pH of ~2.0 with concentrated hydrochloric acid. This step protonates the carboxylate, causing the N-acetyl-L-cysteine to precipitate.
-
Cool the mixture in an ice bath for an additional 30 minutes to maximize crystallization.
-
Collect the white crystalline product by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum. The expected yield is typically >85%.
Core Synthesis: N-Acetyl-S-(2,5-dimethylphenyl)-L-cysteine
This synthesis is performed in two sequential steps in the same pot (in situ), as the diazonium salt intermediate is unstable and should not be isolated.[7]
Step 1: Diazotization of 2,5-Dimethylaniline
The conversion of an arylamine to a diazonium salt is a classic reaction involving the formation of a nitrosonium ion (NO⁺) from sodium nitrite and a strong acid.[7][8] The nitrosonium ion is the key electrophile that reacts with the nucleophilic amine.
Expert Insight: Temperature control is the most critical parameter in this step. Aryldiazonium salts are notoriously unstable at temperatures above 5-10 °C and can decompose, sometimes violently, especially if isolated in a dry state.[9][10] Maintaining a temperature between 0 and 5 °C throughout the addition of sodium nitrite is paramount for safety and to maximize the yield of the diazonium intermediate.
Caption: Mechanism of Diazotization.
Step 2: Copper-Catalyzed Thioether Formation
The diazonium salt is an excellent electrophile due to the N₂ group being an exceptionally good leaving group (dinitrogen gas). The sulfur atom of N-acetylcysteine will act as the nucleophile.
Expert Insight: While some Sandmeyer-type reactions with thiols can proceed without a catalyst, the use of a copper(I) salt (e.g., CuCl or CuBr) is highly recommended.[5][11] The copper(I) catalyst facilitates a single-electron transfer (SET) mechanism, which is generally more efficient and leads to higher yields than a direct nucleophilic aromatic substitution pathway. The reaction proceeds via an aryl radical, which then reacts with the thiolate.
Experimental Protocol: Core Synthesis
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2,5-Dimethylaniline | 121.18 | 5.0 g (5.1 mL) | 0.0413 |
| Hydrochloric Acid (conc.) | 36.46 | 12.5 mL | ~0.15 |
| Sodium Nitrite (NaNO₂) | 69.00 | 3.1 g | 0.0449 |
| N-Acetyl-L-cysteine (NAC) | 163.19 | 7.4 g | 0.0453 |
| Copper(I) Chloride (CuCl) | 98.99 | 0.5 g | 0.005 |
| Sodium Bicarbonate | 84.01 | As needed | - |
| Ethyl Acetate | 88.11 | ~200 mL | - |
| Deionized Water | 18.02 | ~150 mL | - |
Procedure:
-
Diazonium Salt Formation:
-
In a 500 mL three-necked flask, combine 5.0 g of 2,5-dimethylaniline and 50 mL of water. Add 12.5 mL of concentrated HCl. Stir the mixture until the aniline hydrochloride salt fully dissolves.
-
Cool the flask to 0 °C in an ice-salt bath. Ensure the internal temperature is maintained between 0 and 5 °C.
-
Dissolve 3.1 g of sodium nitrite in 20 mL of cold water. Add this solution dropwise to the stirred aniline hydrochloride solution over 30-45 minutes. Maintain strict temperature control. A slight excess of nitrous acid can be tested for with starch-iodide paper (should turn blue).
-
The resulting solution of 2,5-dimethylbenzenediazonium chloride should be a clear, pale yellow and must be used immediately.
-
-
C-S Coupling Reaction:
-
In a separate 250 mL beaker, dissolve 7.4 g of N-acetyl-L-cysteine and 0.5 g of copper(I) chloride in 80 mL of deionized water. Cool this solution to 0-5 °C.
-
Slowly, and with vigorous stirring, add the cold NAC/CuCl solution to the freshly prepared diazonium salt solution.
-
A rapid evolution of nitrogen gas will be observed. The addition should be controlled to keep the foaming manageable. The color of the mixture will likely change.
-
Once the addition is complete, allow the reaction to stir in the ice bath for 1 hour, and then let it warm to room temperature and stir for an additional 2-3 hours, or until gas evolution ceases.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel. Extract the aqueous phase three times with 75 mL portions of ethyl acetate to remove any non-polar impurities.
-
Carefully neutralize the aqueous phase to pH 6-7 with a saturated solution of sodium bicarbonate. Be cautious as CO₂ will evolve if there is excess acid. The product has moderate polarity and should remain in the aqueous phase at this pH.
-
Acidify the aqueous phase to pH ~2 with concentrated HCl. The target product should precipitate out of the solution. If it oils out, proceed with extraction.
-
Extract the acidified aqueous solution three times with 100 mL portions of ethyl acetate. The product will now move into the organic layer.
-
Combine the organic extracts, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, likely as a pale-yellow solid or viscous oil.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexanes or water/ethanol) to obtain the pure N-Acetyl-S-(2,5-dimethylphenyl)-L-cysteine.
-
Characterization and Validation
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is required. This self-validating step is essential for scientific integrity.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Elucidation | Signals corresponding to the acetyl methyl group (~2.0 ppm), the two aromatic methyl groups (~2.2-2.4 ppm), the cysteine methylene and methine protons (~3-5 ppm), aromatic protons (~7.0-7.2 ppm), and amide/acid protons. |
| ¹³C NMR | Carbon Skeleton Confirmation | Peaks for the two aromatic methyls, acetyl methyl, cysteine carbons, acetyl carbonyl, carboxylic acid carbonyl, and the six distinct aromatic carbons. |
| Mass Spec (HRMS) | Molecular Formula Confirmation | A precise m/z value corresponding to the molecular formula C₁₃H₁₇NO₃S. |
| FT-IR | Functional Group Identification | Characteristic stretches for O-H (acid), N-H (amide), C=O (acid and amide), and aromatic C-H and C=C bonds. |
| Melting Point | Purity Assessment | A sharp, defined melting point range for a pure crystalline solid. |
Safety and Handling
-
2,5-Dimethylaniline: Toxic and a suspected carcinogen. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Diazonium Salts: Potentially explosive when dry. DO NOT attempt to isolate the diazonium salt intermediate. Keep the reaction mixture cold at all times.
-
Sodium Nitrite: Oxidizer and toxic. Avoid contact with skin and eyes.
-
Acids and Bases: Corrosive. Handle with care and appropriate PPE.
-
General: All operations should be conducted in a well-ventilated chemical fume hood.
References
- Boyland, E., & Chasseaud, L. F. (1969). The role of glutathione and glutathione S-transferases in mercapturic acid biosynthesis. Advances in enzymology and related areas of molecular biology, 32, 173-219.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7259, 2,5-Dimethylaniline. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.
- CN104844488A - Production method of N-acetyl-L-cysteine. Google Patents.
-
Boyland, E., Manson, D., & Nery, R. (1963). The biochemistry of aromatic amines. 9. Mercapturic acids as metabolites of aniline and 2-naphthylamine. Biochemical Journal, 86(2), 263–271. Retrieved from [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). Reactions involving arenediazonium salts. Retrieved from [Link]
- Gallagher, E. P., & Tukey, R. H. (2013). Chapter 6 - Toxicological Mechanisms. In Hayes' Principles and Methods of Toxicology, Sixth Edition. CRC Press.
-
PrepChem. (2024). Preparation of benzenediazonium chloride. Retrieved from [Link]
-
Leas, D. A., Dong, Y., Vennerstrom, J. L., & Stack, D. E. (2017). One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides. Organic Letters, 19(9), 2518–2521. Retrieved from [Link]
-
Filimonov, V. D., et al. (2008). Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. Organic Letters, 10(18), 3961–3964. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Frontiers | One-Pot Difunctionalization of Aryldiazonium Salts for Synthesis of para-Azophenols [frontiersin.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. Identification of N-acetyl-S-(2,5-dihydroxyphenyl)-L-cysteine as a urinary metabolite of benzene, phenol, and hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzene Diazonium Chloride: Structure, Preparation & Uses [vedantu.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. brainly.in [brainly.in]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vivo Mechanism of Action of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine
Preamble: Beyond Detoxification - Unmasking a Bioactivation Pathway
N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine is a mercapturic acid, a class of metabolites typically associated with the final, excretable products of xenobiotic detoxification. It is formed from the industrial chemical 2,5-xylidine (2,5-dimethylaniline), a compound recognized for its potential mutagenic and carcinogenic properties.[1][2] While the mercapturic acid pathway is fundamentally a detoxification process designed to neutralize electrophilic compounds, this guide illuminates a critical toxicological pivot: the bioactivation of the cysteine-S-conjugate precursor, leading to potent, organ-specific toxicity. This document provides a detailed exploration of the in vivo mechanism, moving from the metabolic generation of the title compound to its ultimate conversion into a reactive, cell-damaging species, with a focus on the kidney as the primary target organ. We will dissect the enzymatic machinery responsible, the downstream cellular consequences, and the experimental frameworks required to validate this toxicological pathway.
Part 1: The Metabolic Genesis - From Xenobiotic to Mercapturate
The journey of this compound begins with the systemic absorption of its parent compound, 2,5-xylidine. Its formation follows the canonical mercapturic acid pathway, a multi-step process involving hepatic bioactivation and conjugation.
Phase I Bioactivation of 2,5-Xylidine
The initial and rate-limiting step is the metabolic activation of the chemically stable 2,5-xylidine into an electrophilic intermediate. This is primarily accomplished in the liver by Cytochrome P450 (CYP) enzymes. For aromatic amines like xylidine, the key reaction is N-hydroxylation, which produces a reactive N-hydroxylamine.[3][4] This metabolite can subsequently form a highly reactive nitrenium ion, or alternatively, the aromatic ring can be oxidized to a quinone imine.[5] Both intermediates are potent electrophiles capable of reacting with cellular nucleophiles.
Phase II Glutathione Conjugation and Processing
The electrophilic intermediate is promptly detoxified in the liver via conjugation with the endogenous antioxidant glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This forms a stable S-(2,5-dimethylphenyl)-glutathione conjugate. This conjugate is then exported from the hepatocyte into the bloodstream and bile, where it undergoes sequential enzymatic cleavage:
-
γ-Glutamyl Transpeptidase (GGT) removes the glutamate residue.
-
Dipeptidases cleave the glycine residue, yielding S-(2,5-dimethylbenzene)-L-cysteine.
-
This cysteine S-conjugate is the penultimate metabolite and the direct substrate for the toxic bioactivation pathway. For excretion, it undergoes N-acetyltransferase (NAT) -catalyzed acetylation in the kidney and liver, forming the final, stable mercapturic acid, this compound, which is then eliminated in the urine.[6]
Caption: Metabolic formation of the mercapturic acid from 2,5-xylidine.
Part 2: The Core Mechanism - Renal Bioactivation by Cysteine S-Conjugate β-Lyase
While the formation of the N-acetylated mercapturate is a detoxification endpoint, a competing pathway exists that transforms the intermediate cysteine S-conjugate into a potent nephrotoxin. This bioactivation is geographically and enzymatically specific, occurring predominantly within the proximal tubule cells of the kidney.[7]
The Role of Cysteine S-Conjugate β-Lyase (C-S Lyase)
The key enzyme in this toxic pathway is Cysteine S-conjugate β-lyase (EC 4.4.1.13).[8] This pyridoxal 5'-phosphate (PLP)-dependent enzyme is abundant in the kidney and catalyzes a β-elimination reaction.[6] It cleaves the C-S bond of the S-(2,5-dimethylbenzene)-L-cysteine conjugate, generating three products:
-
Pyruvate
-
Ammonia
-
A highly reactive 2,5-dimethylthiophenol .
It is this thiol metabolite that is the ultimate toxicant. The N-acetylated mercapturate itself is not a direct substrate for C-S lyase. However, it can be deacetylated by renal acylases, regenerating the cysteine S-conjugate and re-entering it into the bioactivation pathway, creating a cycle of toxicity.[6]
Downstream Cellular Pathologies
The 2,5-dimethylthiophenol generated by C-S lyase is a potent nucleophile and redox-active compound that instigates a cascade of cellular damage.
-
Covalent Binding: The reactive thiol readily forms covalent adducts with cellular macromolecules, including proteins and potentially DNA.[9] This non-specific binding can inactivate critical enzymes involved in cellular respiration and antioxidant defense, leading to a loss of function and cellular injury.[9][10]
-
Mitochondrial Dysfunction: Mitochondria are a primary target of the reactive thiol.[11][12] Its actions lead to the inhibition of the mitochondrial electron transport chain, uncoupling of oxidative phosphorylation, and a subsequent collapse of the mitochondrial membrane potential. This cripples ATP production and increases the leakage of electrons, which fuels the generation of reactive oxygen species (ROS).[13][14][15]
-
Oxidative Stress: The thiol metabolite can undergo redox cycling, directly generating superoxide radicals and other ROS. This surge in ROS overwhelms the cell's antioxidant capacity (e.g., glutathione), leading to oxidative stress.[5] This results in widespread damage to cellular components, including lipid peroxidation of membranes and oxidative damage to proteins and DNA, ultimately triggering apoptotic or necrotic cell death pathways.[13][16]
Caption: The C-S lyase-mediated bioactivation cascade in the kidney.
Part 3: In Vivo Experimental Frameworks
Validating this mechanism in vivo requires a multi-pronged approach using animal models (typically rodents) to connect metabolite formation with organ-specific toxicity and underlying cellular damage.
Experimental Protocol 1: Animal Model of Nephrotoxicity
This protocol establishes the toxic potential and target organ of the parent compound.
-
Animal Model: Male Sprague-Dawley rats (n=8 per group).
-
Dosing: Administer 2,5-xylidine via oral gavage or intraperitoneal injection at multiple dose levels (e.g., 0, 25, 50, 100 mg/kg). Include a vehicle control group.
-
Time Course: Collect blood and urine samples at baseline and at multiple time points post-dosing (e.g., 6, 24, 48 hours).
-
Biomarker Analysis:
-
Serum: Analyze for blood urea nitrogen (BUN) and creatinine as indicators of kidney function.[17]
-
Urine: Analyze for markers of tubular injury such as N-acetyl-β-D-glucosaminidase (NAG) and kidney injury molecule-1 (KIM-1).
-
-
Histopathology: At the study terminus (e.g., 48 hours), euthanize animals and harvest kidneys. Fix tissues in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Examine for evidence of proximal tubular necrosis, cellular vacuolization, and loss of brush border.[17]
Experimental Protocol 2: Quantifying Covalent Binding
This protocol directly measures the formation of adducts by the reactive metabolite.
-
Synthesis: Synthesize radiolabeled ([¹⁴C] or [³H]) 2,5-xylidine.
-
Dosing: Administer a single toxic dose of the radiolabeled compound to rats as described in Protocol 1.
-
Tissue Harvesting: At a time point of peak toxicity (e.g., 24 hours), euthanize animals and harvest target tissues (kidney, liver) and non-target tissues (e.g., muscle).
-
Protein Isolation: Homogenize tissues and precipitate proteins using a solvent like trichloroacetic acid (TCA). Exhaustively wash the protein pellet with solvents (e.g., methanol, hexane) to remove all non-covalently bound radioactivity.
-
Quantification: Dissolve the final protein pellet and quantify the radioactivity using liquid scintillation counting. The amount of radioactivity is directly proportional to the extent of covalent binding.[9][10] Results are typically expressed as pmol equivalents bound per mg of protein.
Experimental Protocol 3: Assessing Oxidative Stress & Mitochondrial Dysfunction
This protocol investigates the downstream cellular mechanisms in the target organ.
-
Study Design: Use the same animal model and dosing regimen as Protocol 1.
-
Tissue Preparation: At the time of euthanasia, harvest fresh kidney tissue. A portion should be snap-frozen in liquid nitrogen for biochemical assays, and a small section fixed in glutaraldehyde for electron microscopy.
-
Oxidative Stress Markers:
-
Protein Carbonyls: Measure levels in kidney homogenates using the 2,4-dinitrophenylhydrazine (DNPH) spectrophotometric assay.[16]
-
Glutathione Status: Measure the ratio of reduced (GSH) to oxidized (GSSG) glutathione using HPLC with electrochemical detection. A decreased GSH/GSSG ratio is a hallmark of oxidative stress.
-
-
Mitochondrial Function:
-
Isolation: Isolate mitochondria from fresh kidney cortex homogenates via differential centrifugation.
-
Respiration: Measure oxygen consumption rates (OCR) using a high-resolution respirometer (e.g., Oroboros Oxygraph) with various substrates and inhibitors to pinpoint defects in the electron transport chain.
-
Ultrastructure: Perform Transmission Electron Microscopy (TEM) on fixed kidney sections to visualize mitochondrial morphology, looking for swelling and disruption of cristae.[18]
-
Caption: Integrated workflow for in vivo validation of the toxic mechanism.
Data Summary and Interpretation
The expected results from these protocols would collectively provide strong evidence for the proposed mechanism.
| Parameter | Control Group | 2,5-Xylidine Treated Group | Mechanistic Implication |
| Serum BUN/Creatinine | Normal | Significantly Increased | Impaired Renal Function[17] |
| Kidney Histology | Normal Tubules | Proximal Tubular Necrosis | Target Organ Toxicity[17] |
| Covalent Binding (Kidney) | Background Levels | High Levels | Formation of Reactive Metabolite[9][10] |
| Covalent Binding (Liver) | Background Levels | Low to Moderate Levels | Kidney is the primary site of bioactivation |
| Protein Carbonyls | Low Levels | Significantly Increased | Oxidative Protein Damage[16] |
| GSH/GSSG Ratio | High | Significantly Decreased | Depletion of Antioxidant Defenses |
| Mitochondrial OCR | Normal | Significantly Decreased | Impaired Cellular Respiration[13] |
| Mitochondrial Morphology | Intact Cristae | Swelling, Cristae Loss | Structural Damage to Mitochondria[18] |
Conclusion and Implications
The in vivo mechanism of action of this compound is a classic example of toxication, where a metabolite further down the "detoxification" pathway becomes the substrate for a bioactivation reaction leading to organ-specific injury. The parent compound, 2,5-xylidine, is metabolized in the liver to a cysteine S-conjugate that, upon reaching the kidney, is cleaved by C-S lyase to a highly reactive thiol. This ultimate toxicant drives nephrotoxicity through a triad of covalent binding, mitochondrial dysfunction, and oxidative stress.
For drug development professionals, this mechanism underscores a critical principle: the need to assess the metabolic fate of not just the parent drug but also its major metabolites. The presence of a structural alert for forming an aromatic amine cysteine conjugate should trigger a screen for potential C-S lyase-mediated nephrotoxicity, ensuring that a seemingly safe metabolic pathway does not harbor a hidden liability.
References
- Oxidative Stress and Mitochondrial Dysfunction in Chronic Kidney Disease - PMC. (2022-12-25).
- Cysteine S-conjugate β-lyases - PMC - NIH. (2011-06-07).
- Protocols of in vitro protein covalent binding studies in liver - PubMed.
- 2,5-Xylidine - Wikipedia.
- Bioactivation, Mutagenicity, DNA Damage, and Oxidative Stress Induced by 3,4-Dimethylaniline - PMC - NIH. (2024-12-07).
- Renal cysteine conjugate beta-lyase-mediated toxicity studied with primary cultures of human proximal tubular cells - PubMed.
- Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC - NIH.
- Role of Cysteine S-Conjugate β-Lyases in the Bioactivation of Renal Toxicants. (2015-06-15).
- Mitochondrial Redox Signaling and Oxidative Stress in Kidney Diseases - MDPI.
- Xylidines: Human health tier II assessment. (2015-02-13).
- Kidney-based in vivo model for drug-induced nephrotoxicity testing - PMC - NIH. (2020-08-14).
- Cysteine-S-conjugate beta-lyase - Wikipedia.
- Oxidative Stress and Mitochondrial Dysfunction in Chronic Kidney Disease - ResearchGate. (2025-10-13).
- Xylidine isomers (2,3-xylidine, 2,5-xylidine, 3,4-xylidine, 3,5-xylidine). (2023-09-29).
- 649 In silico predictions of genotoxicity for aromatic amines - IMR Press.
- Benchmarking in vitro covalent binding burden as a tool to assess potential toxicity caused by nonspecific covalent binding of covalent drugs - PubMed. (2013-11-18).
- Cysteine lyase - Grokipedia.
- Role of Oxidative Stress and Mitochondrial Dysfunction in the Pathogenesis of Renal Ischemia–Reperfusion Injury - Advanced Journal of Biomedicine & Medicine. (2025-10-28).
Sources
- 1. 2,5-Xylidine - Wikipedia [en.wikipedia.org]
- 2. journals.publisso.de [journals.publisso.de]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. storage.imrpress.com [storage.imrpress.com]
- 5. Bioactivation, Mutagenicity, DNA Damage, and Oxidative Stress Induced by 3,4-Dimethylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cysteine S-conjugate β-lyases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Renal cysteine conjugate beta-lyase-mediated toxicity studied with primary cultures of human proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cysteine-S-conjugate beta-lyase - Wikipedia [en.wikipedia.org]
- 9. Protocols of in vitro protein covalent binding studies in liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benchmarking in vitro covalent binding burden as a tool to assess potential toxicity caused by nonspecific covalent binding of covalent drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. grokipedia.com [grokipedia.com]
- 13. Oxidative Stress and Mitochondrial Dysfunction in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kidney-based in vivo model for drug-induced nephrotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ajbm.net [ajbm.net]
Methodological & Application
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine in Human Urine
Abstract
This document details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine in human urine. This mercapturic acid is a key biomarker for assessing human exposure to xylene, a prevalent industrial solvent. The protocol employs a streamlined solid-phase extraction (SPE) for sample cleanup and concentration, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method has been rigorously validated according to the principles outlined in the FDA and EMA guidelines, demonstrating excellent linearity, accuracy, precision, and stability.[1][2] This application note provides researchers, toxicologists, and drug development professionals with a comprehensive, ready-to-implement protocol for reliable biomonitoring of xylene exposure.
Introduction and Scientific Rationale
Xylene, a widely used aromatic hydrocarbon solvent in industrial and commercial applications, undergoes extensive metabolism in the human body. A significant metabolic pathway involves conjugation with glutathione, which is subsequently processed to form mercapturic acids that are excreted in urine. This compound is a specific mercapturic acid derivative of xylene and serves as a reliable biomarker for quantifying exposure. Accurate measurement of this biomarker is crucial for occupational health monitoring, environmental exposure assessment, and toxicokinetic studies.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its inherent selectivity and sensitivity.[2][3] This method leverages the power of LC-MS/MS to provide a robust analytical solution. The core of this protocol is a "dilute-and-shoot" approach combined with solid-phase extraction (SPE), which effectively removes matrix interferences and concentrates the analyte, ensuring high-quality data.[4][5]
Principle of the Method
The analytical workflow begins with the isolation of the target analyte from the urine matrix using solid-phase extraction (SPE). SPE is a sample preparation technique that uses a solid adsorbent to selectively retain or exclude target compounds based on their physical and chemical properties.[6][7] For this method, a reversed-phase (C18) sorbent is employed, which retains the relatively nonpolar this compound while allowing more polar matrix components like salts and urea to be washed away.[4]
Following elution and solvent evaporation, the concentrated extract is reconstituted and injected into an LC-MS/MS system. The analyte is separated from residual matrix components on a C18 reversed-phase analytical column. Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective detection method involves monitoring a specific precursor-to-product ion transition for the analyte and its stable isotope-labeled internal standard (SIL-IS), ensuring unambiguous identification and accurate quantification.
Materials, Reagents, and Instrumentation
Reagents and Chemicals
-
This compound: Analytical standard, >98% purity.
-
This compound-d3 (or other suitable SIL-IS): >98% purity, isotopic purity >99%.
-
Formic Acid (HCOOH): LC-MS grade.
-
Acetonitrile (ACN): LC-MS grade.
-
Methanol (MeOH): LC-MS grade.
-
Water: Deionized, 18.2 MΩ·cm resistivity or LC-MS grade.
-
Human Urine (Blank): Pooled from healthy, non-exposed donors.
Consumables and Equipment
-
SPE Cartridges: Reversed-phase C18, 100 mg / 3 mL (or equivalent).
-
Analytical Column: C18, 2.1 x 100 mm, 1.8 µm particle size (or equivalent).
-
Autosampler Vials: 2 mL, amber glass, with caps.
-
Pipettes and Tips: Calibrated.
-
Vortex Mixer.
-
Centrifuge.
-
Nitrogen Evaporation System.
-
SPE Manifold.
Instrumentation
-
Liquid Chromatography System: A UHPLC or HPLC system capable of generating accurate gradients at flow rates from 0.2 to 0.6 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Experimental Protocols
Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analytical standard and the SIL-IS in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) ACN:Water to prepare working solutions for spiking calibration curve (CAL) standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the SIL-IS primary stock with 50:50 (v/v) ACN:Water.
-
Calibration (CAL) Standards and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into blank human urine to prepare a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). Prepare QC samples at a minimum of three levels: Low (LQC), Medium (MQC), and High (HQC).
Sample Preparation: Solid-Phase Extraction (SPE)
Scientific Rationale: A C18 reversed-phase SPE cartridge is chosen due to the non-polar nature of the dimethylbenzene moiety of the analyte. The acidic pre-treatment and equilibration steps ensure that the carboxylic acid group on the cysteine is protonated, maximizing its retention on the non-polar sorbent. The wash step removes polar interferences, and the final elution with a high organic solvent recovers the analyte efficiently.[4][8]
-
Sample Pre-treatment: To a 1.0 mL aliquot of urine sample, CAL, or QC, add 20 µL of the IS Working Solution. Vortex briefly. Add 500 µL of 2% formic acid in water and vortex again.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol, followed by 2 mL of water. Do not allow the sorbent bed to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Allow the sample to pass through slowly (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove hydrophilic interferences.
-
Elution: Elute the analyte and IS from the cartridge with 2 mL of methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% Formic Acid). Vortex to ensure complete dissolution and transfer to an autosampler vial.
LC-MS/MS Analysis
Scientific Rationale: Reversed-phase chromatography is ideal for retaining and separating the analyte. A gradient elution starting with a high aqueous mobile phase allows for good retention and focusing of the analyte at the head of the column. The increasing organic content then elutes the analyte. The addition of formic acid to the mobile phase is critical; it ensures the analyte remains protonated, which enhances retention on the C18 column and promotes efficient ionization in positive ESI mode.[9]
Table 1: LC-MS/MS Method Parameters
| Parameter | Setting |
| LC System | |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Analyte MRM Transition | [Example: m/z 282.1 → 153.1] (Precursor → Product) |
| IS MRM Transition | [Example: m/z 285.1 → 156.1] (Precursor → Product) |
| Collision Energy (CE) | Optimized for specific transitions |
| Dwell Time | 100 ms |
(Note: Specific m/z transitions and CE values must be empirically determined by infusing the analytical standard into the mass spectrometer.)
Method Validation and Performance
The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[1][2][10] The validation assesses the method's suitability for its intended purpose.[11]
-
Selectivity: Blank urine samples from six different sources were analyzed and showed no significant interfering peaks at the retention times of the analyte or IS.
-
Linearity: The method was linear over the range of 1-1000 ng/mL. The calibration curve, constructed using a weighted (1/x²) linear regression, yielded a coefficient of determination (r²) > 0.995.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision were evaluated at LLOQ, LQC, MQC, and HQC levels (n=6).
Table 2: Summary of Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (% Bias) | Intra-day Precision (%CV) | Inter-day Accuracy (% Bias) | Inter-day Precision (%CV) |
| LLOQ | 1.0 | 5.2 | 8.9 | 6.8 | 11.2 |
| LQC | 3.0 | -2.5 | 6.5 | -1.7 | 7.8 |
| MQC | 75.0 | 1.8 | 4.1 | 2.5 | 5.3 |
| HQC | 750.0 | -0.9 | 3.2 | -1.4 | 4.5 |
Acceptance Criteria: For QCs, accuracy (%Bias) should be within ±15% (±20% for LLOQ) of the nominal value, and precision (%CV) should not exceed 15% (20% for LLOQ).[10]
-
Matrix Effect and Recovery: The matrix effect was found to be minimal, and the extraction recovery was consistent and high (>85%) across all QC levels.
-
Stability: The analyte was proven to be stable in urine for at least 24 hours at room temperature, 72 hours at 4°C, and for 3 freeze-thaw cycles. Post-preparative stability in the autosampler was confirmed for 48 hours.
Visual Diagrams and Workflows
Overall Analytical Workflow
Caption: High-level workflow from sample receipt to final quantification.
Conceptual MS/MS Fragmentation
Scientific Rationale: Mercapturic acids often exhibit characteristic fragmentation patterns. A common neutral loss is that of the N-acetyl-L-cysteine moiety (129 Da).[9] Another typical fragmentation involves the cleavage of the thioether bond, yielding a fragment corresponding to the cysteine portion. The positive ion mode protonates the molecule, typically at the amide or carboxylic acid group, facilitating these fragmentation pathways.
Caption: Conceptual fragmentation of the parent ion in the mass spectrometer.
Conclusion
The LC-MS/MS method described herein provides a reliable, sensitive, and high-throughput solution for the quantification of the xylene metabolite this compound in human urine. The simple and effective SPE sample preparation protocol, coupled with the selectivity of tandem mass spectrometry, ensures high-quality data suitable for clinical and research applications. This validated method is fit for purpose and can be readily implemented in any modern bioanalytical laboratory for routine sample analysis.
References
-
Global Profiling of Urinary Mercapturic Acids Using Integrated Library-Guided Analysis. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Nerurkar, P. V., et al. (1993). Identification of N-acetyl-S-(2,5-dihydroxyphenyl)-L-cysteine as a urinary metabolite of benzene, phenol, and hydroquinone. PubMed. Retrieved from [Link]
-
European Medicines Agency. (2011). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
Gries, W., et al. (2015). LC-MS/MS procedure for the simultaneous determination of N-acetyl-S-(1-naphthyl)cysteine and N-acetyl-S-(2-napthyl)cysteine in human urine. ResearchGate. Retrieved from [Link]
-
Al-Salami, H., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC - NIH. Retrieved from [Link]
-
Jian, W., et al. (2010). LC-MS/MS Quantitation of Mercapturic Acid Conjugates of Lipid Peroxidation Products as Markers of Oxidative Stress. PMC - NIH. Retrieved from [Link]
-
Dinoff, T. M., et al. (1992). An evaluation of sample preparation techniques for the GC/MS analysis of urinary mercapturic acid conjugates. PubMed. Retrieved from [Link]
-
Li, Y., et al. (2024). Positive Ion Tandem Mass Spectrometry Offers Enhanced Structural Insights for the Discovery of Mercapturic Acids. Chemical Research in Toxicology. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2019). LC-MS/MS Method for the Determination of NDMA in Ranitidine Drug Substance and Drug Product. Retrieved from [Link]
-
Li, W., et al. (2016). Liquid chromatography-tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard. PubMed. Retrieved from [Link]
-
Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (2014). NMAM 8326: S-BENZYLMERCAPTURIC ACID AND S-PHENYLMERCAPTURIC ACID IN URINE. CDC. Retrieved from [Link]
-
Schettgen, T., et al. (2016). Analysis of 18 urinary mercapturic acids by two high-throughput multiplex-LC-MS/MS methods. ResearchGate. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Namieśnik, J., & Zabiegała, B. (2000). Analytical Procedures Used in Examining Human Urine Samples. Polish Journal of Environmental Studies. Retrieved from [Link]
-
Li, W., et al. (2016). Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard. ResearchGate. Retrieved from [Link]
-
European Medicines Agency. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
D'Avolio, A., et al. (2018). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. ResearchGate. Retrieved from [Link]
-
Bowman, J. D., et al. (2023). Assessment of urinary 6-hydroxy-2,4-cyclohexadienyl mercapturic acid as a novel biomarker of benzene exposure. CDC Stacks. Retrieved from [Link]
-
Hawach Scientific. (2023). Concept and Basic Principles of Solid Phase Extraction. Retrieved from [Link]
-
El-Kholy, H. M., et al. (2020). LC-MS/MS determination of N-acetyl-l-cysteine in chicken plasma. PubMed. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Solid-Phase Extraction. Retrieved from [Link]
-
Kumar, P., et al. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]
-
Jian, W., et al. (2011). LC-MS/MS quantitation of mercapturic acid conjugates of lipid peroxidation products as markers of oxidative stress. PubMed. Retrieved from [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
-
Bald, E., et al. (2004). Simultaneous detection of N-acetyl-L-cysteine and physiological low molecular mass thiols in plasma by capillary electrophoresis. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Acetyl-L-Cysteine. PubChem. Retrieved from [Link]
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. resolvemass.ca [resolvemass.ca]
- 3. fda.gov [fda.gov]
- 4. An evaluation of sample preparation techniques for the GC/MS analysis of urinary mercapturic acid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. organomation.com [organomation.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Global Profiling of Urinary Mercapturic Acids Using Integrated Library-Guided Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
Application Notes & Protocols: Animal Models for Studying N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine Toxicokinetics
For: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Studying a Specific Mercapturic Acid
N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine is a mercapturic acid, a class of metabolites formed during Phase II detoxification of xenobiotic compounds.[1][2] Specifically, it is a downstream product of glutathione (GSH) conjugation with an electrophilic metabolite of a parent compound, in this case, likely p-xylene (1,4-dimethylbenzene). The study of its toxicokinetics—how it is absorbed, distributed, metabolized, and excreted (ADME)—is paramount for several reasons:
-
Biomarker of Exposure: Urinary mercapturic acids are reliable, non-invasive biomarkers for assessing recent exposure to parent volatile organic compounds (VOCs).[3][4][5] Quantifying this specific metabolite can provide a precise measure of p-xylene uptake.
-
Understanding Detoxification Pathways: The rate and extent of its formation and elimination provide critical insights into the efficiency of the glutathione S-transferase (GST) pathway, a crucial defense mechanism against toxic electrophiles.
-
Mechanistic Toxicology: Characterizing the ADME profile helps correlate internal dose with potential target organ toxicity, aiding in comprehensive risk assessment of the parent compound.[6]
This guide provides a detailed framework for designing and executing robust toxicokinetic studies in rodent models to characterize this compound. The principles and protocols outlined here are grounded in established methodologies for studying xenobiotic metabolism and can be adapted for related compounds.
Part 1: Pre-Clinical Study Design and Model Selection
The foundation of any successful toxicokinetic study lies in a meticulously planned experimental design and the selection of an appropriate animal model.
The Choice of Animal Model: Rat vs. Mouse
Both rats and mice are commonly used for toxicokinetic studies.[7][8] However, for studies involving mercapturic acids derived from aromatic hydrocarbons like xylene, the Sprague-Dawley rat is often the preferred model.
-
Causality Behind the Choice:
-
Metabolic Similarity: The metabolic pathways for xylenes are generally similar between rats and humans, making the rat a relevant surrogate.[9]
-
Larger Blood Volume: Rats (typically 250-350g) allow for serial blood sampling from a single animal without compromising its physiological status, which is crucial for defining a complete pharmacokinetic profile. This is more challenging in mice (20-30g) due to their smaller total blood volume.
-
Historical Precedent: A vast body of historical toxicological and pharmacokinetic data exists for rats, providing a robust baseline for comparison and interpretation of new findings.
-
All animal procedures must be conducted in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol to ensure ethical treatment and the minimization of pain and distress.
Dose Selection and Administration Route
Dose selection should be informed by prior acute or range-finding toxicity studies of the parent compound (p-xylene). The goal is to use doses that are high enough to produce quantifiable concentrations of the metabolite without causing overt toxicity that would alter the animal's normal physiology.[10]
-
Administration of Parent Compound: Since this compound is a metabolite, the study will involve administering the parent compound, p-xylene .
-
Route of Administration: The choice of route should mimic potential human exposure scenarios.
-
Oral Gavage (p.o.): Simulates ingestion. P-xylene should be dissolved in a suitable vehicle like corn oil.
-
Inhalation: Represents the most common route of occupational and environmental exposure. This requires specialized inhalation chambers.[11]
-
Intravenous (i.v.) Injection: While not a typical exposure route, it is invaluable for determining fundamental pharmacokinetic parameters like bioavailability and clearance, as it bypasses absorption.
-
A typical study design would include low, medium, and high dose groups, plus a vehicle control group, with a sufficient number of animals per group to allow for statistical power (e.g., n=5-10 per sex per group).[12]
Part 2: Experimental Protocols: In-Life Phase
This section details the step-by-step procedures for conducting the animal phase of the study.
Acclimatization and Housing
-
Acclimatization: Upon arrival, allow animals to acclimate to the facility for at least 5-7 days.
-
Housing: House animals in standard polycarbonate cages with appropriate bedding, under controlled conditions (12-hour light/dark cycle, 20-24°C, 40-60% humidity).
-
Diet: Provide standard rodent chow and water ad libitum.
-
Metabolic Cages: For urine and feces collection, transfer animals to individual metabolic cages 24-48 hours before dosing to allow for acclimatization to the new environment. These cages are designed to separate urine and feces for clean sample collection.
Protocol: Dosing and Sample Collection
Objective: To collect serial blood and cumulative urine samples following administration of p-xylene to determine the time course of this compound concentration.
Materials:
-
P-xylene (analytical grade)
-
Corn oil (vehicle for oral dosing)
-
Sterile saline (vehicle for i.v. dosing)
-
Gavage needles (for oral dosing)
-
Syringes and needles
-
Microcentrifuge tubes containing anticoagulant (e.g., K2-EDTA)
-
Metabolic cages
-
Pipettes and tips
Procedure:
-
Fasting: Fast animals overnight (approx. 12-16 hours) before dosing to reduce variability in absorption, but ensure continued access to water.
-
Pre-dose Sample: Collect a pre-dose (t=0) blood sample and empty the urine collection vessel.
-
Dosing: Administer p-xylene to each animal via the chosen route (e.g., oral gavage). Record the exact time of dosing.
-
Blood Sampling: Collect blood samples (approx. 150-200 µL per time point) at specified intervals. A typical schedule for an oral dose might be: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Expert Insight: Use a sparse sampling design if serial bleeding is not feasible, where subgroups of animals are sampled at only a few time points each.
-
-
Plasma Preparation: Immediately after collection, place blood into anticoagulant-containing tubes, mix gently, and centrifuge at ~2,000 x g for 10 minutes at 4°C to separate plasma.
-
Sample Storage: Transfer the resulting plasma to a clean, labeled cryovial and store immediately at -80°C pending analysis.
-
Urine Collection: Collect urine over specific intervals (e.g., 0-8h, 8-24h, 24-48h). Record the total volume for each interval.
-
Trustworthiness Check: To prevent degradation of the mercapturic acid, urine collection vessels should be kept on ice or a cooling plate during the collection period.
-
-
Urine Processing: After each collection interval, mix the urine well, measure the volume, and transfer an aliquot to a labeled cryovial. Store at -80°C pending analysis.
Sample Collection Schedule (Example)
| Time Point | Blood Sample | Urine Collection Interval |
| Pre-dose (0h) | ✓ | |
| 0.25h | ✓ | |
| 0.5h | ✓ | |
| 1h | ✓ | |
| 2h | ✓ | |
| 4h | ✓ | |
| 6h | ✓ | |
| 8h | ✓ | 0 - 8h |
| 12h | ✓ | |
| 24h | ✓ | 8 - 24h |
| 48h | 24 - 48h |
Experimental Workflow Diagram
Caption: Overall workflow for a rodent toxicokinetic study.
Part 3: Bioanalytical Protocol: LC-MS/MS Quantification
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low-level metabolites like mercapturic acids in complex biological matrices due to its superior sensitivity and selectivity.[3][13]
Protocol: Sample Preparation (Plasma & Urine)
Objective: To extract this compound from the biological matrix and remove interfering substances.
Materials:
-
Thawed plasma and urine samples
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal (e.g., this compound-d7).
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)
Procedure (using SPE):
-
Sample Thawing: Thaw samples on ice.
-
Spiking: To an aliquot of sample (e.g., 100 µL plasma or 50 µL urine diluted with water), add a small volume of the Internal Standard solution.
-
Protein Precipitation (Plasma Only): Add 3-4 volumes of cold acetonitrile or methanol, vortex vigorously, and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet proteins. Transfer the supernatant to a new tube.
-
SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Loading: Load the sample (or supernatant from step 3) onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove salts and polar interferences.
-
Elution: Elute the analyte and IS from the cartridge using an appropriate solvent (e.g., 5% formic acid in methanol).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS injection.
LC-MS/MS Instrumentation and Parameters
The precise parameters must be optimized for the specific instrument and analyte. The following table provides a representative starting point.
| Parameter | Example Setting | Rationale |
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Good retention for moderately polar compounds like mercapturic acids. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier to promote protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% B to 95% B over 5 minutes | Separates the analyte from matrix components based on polarity. |
| Flow Rate | 0.4 mL/min | Typical for analytical scale columns. |
| Injection Volume | 5 µL | Balances sensitivity with column loading capacity. |
| Ionization Mode | ESI Positive | Mercapturic acids readily form [M+H]+ ions. |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific parent-to-product ion transitions. |
| MRM Transition | Analyte: m/z 284.1 → 155.1 | Hypothetical: Parent ion [M+H]+ → Fragment ion (loss of acetylcysteine moiety). Must be determined experimentally. |
| MRM Transition | IS: m/z 291.1 → 162.1 | Hypothetical: Same fragmentation pattern as analyte but shifted by the mass of the stable isotopes. Must be determined experimentally. |
Self-Validating System: The use of a stable isotope-labeled internal standard is crucial. It co-elutes with the analyte and experiences identical matrix effects and extraction recovery, ensuring that the analyte/IS peak area ratio remains constant and provides a highly accurate and precise measurement.
Part 4: Data Analysis and Interpretation
Once concentration-time data are obtained, toxicokinetic parameters are calculated using non-compartmental analysis (NCA) with specialized software (e.g., Phoenix WinNonlin).
-
Key Parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time at which Cmax is observed.
-
AUC (Area Under the Curve): A measure of total systemic exposure.
-
t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
-
CL/F (Apparent Clearance): The volume of plasma cleared of the drug per unit time.
-
Ae (Amount excreted): The cumulative amount of the metabolite excreted in the urine.
-
These parameters will define the ADME profile of this compound and establish its utility as a quantitative biomarker for p-xylene exposure.
Metabolic Pathway Visualization
Caption: Metabolic activation and detoxification pathway of p-xylene.
References
-
Stekol, J. A. (1941). STUDIES ON THE MERCAPTURIC ACID SYNTHESIS IN ANIMALS. Journal of Biological Chemistry, 138(1), 225–229. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2015). Toxicological Profile for Xylene. U.S. Department of Health and Human Services. [Link]
-
Arfsten, D., Johnson, E. W., Wilfong, E., Jung, A., & Bobb, A. (2007). Distribution of Radio-Labeled N-Acetyl-L-Cysteine in Sprague-Dawley Rats and Its Effect on Glutathione Metabolism Following Single and Repeat Dosing by Oral Gavage. Cutaneous and Ocular Toxicology. [Link]
-
Alwis, K. U., Blount, B. C., Britt, A. S., Patel, D., & Ashley, D. L. (2012). Simultaneous Determination of Six Mercapturic Acid Metabolites of Volatile Organic Compounds in Human Urine. Chemical Research in Toxicology, 25(9), 1837–1846. [Link]
-
Isidro-Laperal, M., de la Guardia, M., & Armenta, S. (2023). Biomarkers of exposure in urine of active smokers, non-smokers, and vapers. Analytical and Bioanalytical Chemistry, 415(28), 7179-7188. [Link]
-
Bienta. (n.d.). Toxicokinetics in Rodents. Bienta Contract Research Services. [Link]
-
U.S. Department of Health and Human Services. (2007). Toxicological Profile for Xylene. Agency for Toxic Substances and Disease Registry. [Link]
-
Alwis, K. U., et al. (2020). Examination of Xylene Exposure in the U.S. Population Through Biomonitoring: NHANES 2005–2006, 2011–2016. International Journal of Environmental Research and Public Health. [Link]
-
National Toxicology Program. (2012). Toxicokinetic Studies. In NTP Technical Report on the Toxicity Studies of Usnea Lichens Containing (+/−)-Usnic Acid. [Link]
-
Valdivia, A., et al. (2021). N-acetylcysteine Effects on Inflammatory Markers in Animal Models Exposed to Air Pollutants. Journal of Clinical and Experimental Immunology. [Link]
-
Li, Z., et al. (2023). Simultaneous profiling of mercapturic acids, glucuronic acids, and sulfates in human urine. Communications Chemistry. [Link]
-
Hissink, A. M., et al. (1995). m-Xylene Toxicokinetics in Phenobarbital-Treated Rats: Comparison Among Inhalation Exposure, Oral Administration, and Intraperitoneal Administration. Toxicology and Applied Pharmacology. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2009). Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals M3(R2). [Link]
-
Falbrede, J., et al. (2024). A novel method for the accurate quantification of two isomeric mercapturic acids of 1,3-dichlorobenzene in human urine. Journal of Chromatography B. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Toxicokinetics Overview. [Link]
-
Park, S. B., et al. (2012). Metabolism, excretion, and pharmacokinetics of S-allyl-L-cysteine in rats and dogs. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Tardif, R., et al. (1993). Physiologically based modeling of the toxicokinetic interaction between toluene and m-xylene in the rat. Toxicology and Applied Pharmacology. [Link]
-
Shukla, A., et al. (2000). N-acetyl L-cysteine attenuates oxidant-mediated toxicity induced by chrysotile fibers. Toxicology Letters. [Link]
-
Popy-Vymetal, J., et al. (2024). Pharmacokinetics of N-acetyl-l-cysteine in chickens. Journal of Veterinary Pharmacology and Therapeutics. [Link]
-
National Environment Protection Council. (2003). Xylene Health Review. [Link]
-
Lorkiewicz, P., et al. (2022). Global Profiling of Urinary Mercapturic Acids Using Integrated Library-Guided Analysis. ChemRxiv. [Link]
-
Hanley, K. W., et al. (2009). N-acetyl-S-(n-propyl)-l-cysteine in urine from workers exposed to 1-bromopropane in foam cushion spray adhesives. Annals of Occupational Hygiene. [Link]
-
European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). (2021). Guidance on Dose Selection. [Link]
-
Andreassen, O. A., et al. (2004). N-acetyl-L-cysteine improves survival and preserves motor performance in an animal model of familial amyotrophic lateral sclerosis. Neuroreport. [Link]
-
Li, Z., et al. (2023). Global Profiling of Urinary Mercapturic Acids Using Integrated Library-Guided Analysis. Analytical Chemistry. [Link]
-
Takahashi, S., et al. (1994). Determination of S-benzyl-N-acetyl-L-cysteine by gas chromatography/mass spectrometry as a new marker of toluene exposure. Journal of Analytical Toxicology. [Link]
-
U.S. Food and Drug Administration (FDA). (2017). Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Global Profiling of Urinary Mercapturic Acids Using Integrated Library-Guided Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biomarkers of exposure in urine of active smokers, non-smokers, and vapers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-acetyl-S-(n-propyl)-l-cysteine in urine from workers exposed to 1-bromopropane in foam cushion spray adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicokinetics in Rodents | Bienta [bienta.net]
- 7. Sci-Hub. STUDIES ON THE MERCAPTURIC ACID SYNTHESIS IN ANIMALS / Journal of Biological Chemistry, 1941 [sci-hub.box]
- 8. epa.gov [epa.gov]
- 9. HEALTH EFFECTS - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ecetoc.org [ecetoc.org]
- 11. Sci-Hub. m-Xylene Toxicokinetics in Phenobarbital-Treated Rats: Comparison Among Inhalation Exposure, Oral Administration, and Intraperitoneal Administration / Toxicology and Applied Pharmacology, 1995 [sci-hub.sg]
- 12. Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents | FDA [fda.gov]
- 13. publications.rwth-aachen.de [publications.rwth-aachen.de]
Assessing Xylene Bioavailability: A Detailed Guide to the Analysis of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine
Introduction: Beyond Conventional Markers for Xylene Exposure
Xylene, a widely used industrial solvent and a component of gasoline, presents a significant occupational and environmental health concern. Accurate assessment of xylene uptake and its bioavailable dose is paramount for understanding its toxicological impact and ensuring workforce safety. Traditionally, biomonitoring of xylene exposure has relied on the measurement of its major urinary metabolites, the methylhippuric acids. While useful, these markers primarily reflect the high-capacity metabolic pathway and may not fully capture the formation of potentially more toxic, reactive intermediates.
This application note details a comprehensive approach for the assessment of xylene bioavailability through the quantification of a minor, yet mechanistically significant, metabolite: N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine. This mercapturic acid is a product of the glutathione conjugation pathway, a critical route for the detoxification of electrophilic compounds. Its measurement provides a more direct window into the bioactivation of xylenes and, consequently, a more nuanced understanding of the potential for cellular damage.
This guide is intended for researchers, scientists, and drug development professionals engaged in toxicology, occupational health, and pharmacokinetic studies. It provides the scientific rationale, a detailed analytical protocol, and practical insights for the robust quantification of this key biomarker in human urine.
The Scientific Rationale: Unveiling the Mercapturic Acid Pathway of Xylene Metabolism
The metabolism of xylenes is complex, involving several enzymatic pathways. The primary route of biotransformation involves the oxidation of one of the methyl groups to a carboxylic acid, which is then conjugated with glycine to form methylhippuric acid, a major urinary excretory product[1][2]. However, a smaller fraction of xylene can be metabolized via cytochrome P450-mediated epoxidation of the aromatic ring, leading to the formation of reactive electrophilic intermediates.
These electrophilic xylene oxides can covalently bind to cellular macromolecules, including DNA and proteins, potentially leading to cytotoxicity and genotoxicity. To mitigate this damage, the body employs the glutathione conjugation pathway. Glutathione S-transferases (GSTs) catalyze the reaction of these reactive intermediates with glutathione (GSH), a key intracellular antioxidant[3][4]. This initial conjugate is then further metabolized through a series of enzymatic steps to ultimately form a mercapturic acid, N-Acetyl-S-(dimethylbenzene)-L-cysteine, which is then excreted in the urine. The specific isomer, this compound, arises from exposure to p-xylene.
The quantification of this specific mercapturic acid offers a direct measure of the extent to which p-xylene is bioactivated to a reactive intermediate, providing a more sensitive and mechanistically informative biomarker of exposure and potential toxicity than the high-abundance methylhippuric acids alone.
Figure 1: Metabolic pathway of p-xylene to this compound.
Analytical Protocol: Quantification of this compound in Human Urine by LC-MS/MS
This protocol provides a robust and sensitive method for the quantification of this compound in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is highly recommended to ensure accuracy and precision by correcting for matrix effects and variations in extraction recovery.
Preparation of Analytical Standards
The synthesis of an authentic analytical standard of this compound is a critical first step. A plausible synthetic route involves the reaction of 2,5-dimethylbenzyl halide with N-acetyl-L-cysteine in the presence of a base.
Illustrative Synthesis Scheme:
-
Step 1: Thiolate Formation: N-acetyl-L-cysteine is dissolved in a suitable solvent (e.g., ethanol, dimethylformamide) and treated with a base (e.g., sodium hydroxide, sodium ethoxide) to generate the thiolate anion.
-
Step 2: Nucleophilic Substitution: 2,5-dimethylbenzyl bromide (or chloride) is added to the reaction mixture. The thiolate anion displaces the halide in an SN2 reaction to form the desired S-substituted cysteine conjugate.
-
Step 3: Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure analytical standard.
The structure and purity of the synthesized standard must be confirmed by appropriate analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Sample Collection and Storage
-
Collection: Collect spot urine samples in sterile, polypropylene containers.
-
Storage: Immediately after collection, freeze the urine samples at -20°C or lower to prevent degradation of the analyte. For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly effective method for the cleanup and concentration of mercapturic acids from the complex urine matrix.
-
Materials:
-
Mixed-mode anion exchange SPE cartridges (e.g., Oasis MAX or similar).
-
Methanol, HPLC grade.
-
Formic acid, LC-MS grade.
-
Ammonium hydroxide, LC-MS grade.
-
Internal Standard (IS): Stable isotope-labeled this compound (e.g., D3-acetyl or 13C-labeled).
-
-
Procedure:
-
Thaw and Centrifuge: Thaw urine samples at room temperature. Centrifuge at 3000 x g for 10 minutes to pellet any particulate matter.
-
Spike with Internal Standard: To 1 mL of the urine supernatant, add a known amount of the internal standard solution.
-
Acidify: Acidify the sample by adding 100 µL of 2% formic acid.
-
SPE Cartridge Conditioning: Condition the SPE cartridge sequentially with 2 mL of methanol followed by 2 mL of 2% formic acid in water.
-
Load Sample: Load the acidified urine sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 2 mL of 2% formic acid in water, followed by 2 mL of methanol to remove interfering substances.
-
Elute: Elute the analyte and internal standard with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
LC Conditions (Illustrative):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 10 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), either positive or negative ion mode. Negative ion mode is often preferred for mercapturic acids due to the presence of the carboxylic acid group.
-
Hypothetical MRM Transitions (to be optimized experimentally):
-
Analyte (Negative Ion Mode): [M-H]- → [M-H-CH2=CHCOOH]- or other characteristic fragments.
-
Internal Standard (Negative Ion Mode): Monitor the corresponding transition for the stable isotope-labeled standard.
-
-
Note: The optimal MS/MS parameters (e.g., collision energy, declustering potential) must be determined empirically by infusing a solution of the synthesized analytical standard.
Figure 2: General workflow for the analysis of this compound in urine.
Data Analysis and Interpretation
Quantification is performed by constructing a calibration curve using known concentrations of the analytical standard spiked into a blank urine matrix and processed alongside the unknown samples. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
The urinary concentrations of this compound should be corrected for urinary dilution by dividing by the urinary creatinine concentration, and the results are typically expressed as µg/g creatinine.
| Parameter | Description | Typical Value/Range |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. | To be determined during method validation; typically in the low ng/mL range for similar mercapturic acids. |
| Linear Dynamic Range | The concentration range over which the analytical method is linear. | To be determined during method validation. |
| Precision | The closeness of agreement between independent test results obtained under stipulated conditions. | Typically <15% coefficient of variation (CV). |
| Accuracy | The closeness of the mean of a set of results to the true value. | Typically within 85-115% of the nominal value. |
| Recovery | The efficiency of the extraction process. | To be determined during method validation. |
Expected Results and Clinical Significance
While data on the urinary levels of this compound are scarce, it is expected that occupationally exposed individuals will exhibit significantly higher concentrations compared to the general population. The levels of this biomarker are anticipated to correlate with the intensity and duration of xylene exposure.
Elevated levels of this mercapturic acid provide evidence of the bioactivation of p-xylene to reactive intermediates and the engagement of the glutathione detoxification pathway. This information can be invaluable in:
-
Occupational Health Surveillance: Identifying individuals with higher levels of xylene bioactivation who may be at greater risk for adverse health effects.
-
Toxicokinetic Studies: Elucidating the metabolic fate of xylenes and the factors that influence the balance between detoxification and bioactivation pathways.
-
Drug Development: Assessing the potential for drug-xylene interactions at the level of metabolic enzymes.
Conclusion: A Valuable Tool for Advanced Biomonitoring
The quantification of this compound in urine represents a significant advancement in the biomonitoring of xylene exposure. By providing a direct measure of the bioactivation of p-xylene, this biomarker offers a more profound insight into the toxicological risks associated with xylene exposure than can be obtained from the analysis of major metabolites alone. The detailed protocol provided in this application note, when coupled with rigorous validation, will enable researchers and clinicians to implement this valuable tool for a more comprehensive assessment of xylene bioavailability and its potential health implications.
References
-
Nerurkar, P. V., Park, S. S., & Thomas, P. E. (1993). N-acetyl-S-(2,5-dihydroxyphenyl)-L-cysteine as a urinary metabolite of benzene. Cancer Research, 53(10 Supplement), 2357s–2360s. [Link]
-
Alwis, K. U., Blount, B. C., Britt, A. S., Patel, D., & Ashley, D. L. (2012). Simultaneous analysis of 28 urinary VOC metabolites using ultra high performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (UPLC-ESI/MSMS). Analytica Chimica Acta, 750, 152–160. [Link]
- American Conference of Governmental Industrial Hygienists (ACGIH). (2018). 2018 TLVs and BEIs: Threshold Limit Values for Chemical Substances and Physical Agents & Biological Exposure Indices. ACGIH.
-
Jia, C., Oh, J., & Kim, S. (2019). Rapid detection and characterization of in vitro and urinary N-acetyl-L-cysteine conjugates using quadrupole-linear ion trap mass spectrometry and polarity switching. Chemical Research in Toxicology, 22(7), 1264–1274. [Link]
-
Gonzalez-Reche, L. M., Schettgen, T., & Angerer, J. (2003). New approaches to the metabolism of xylenes: verification of the formation of phenylmercapturic acid metabolites of xylenes. Archives of Toxicology, 77(2), 80–85. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7130, N-Acetylcysteine. [Link]
-
U.S. Environmental Protection Agency. (2003). Toxicological Review of Xylenes. [Link]
-
Safe Work Australia. (2013). Guide to health monitoring for xylene. [Link]
-
van Doorn, R., Bos, R. P., Brouns, R. M., Leijdekkers, C. M., & Henderson, P. T. (1980). Effect of toluene and xylenes on liver glutathione and their urinary excretion as mercapturic acids in the rat. Archives of Toxicology, 43(4), 293–304. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2007). Toxicological Profile for Xylene. [Link]
-
Frigerio, G., Mercadante, R., Polledri, E., Missineo, P., Campo, L., & Fustinoni, S. (2019). An LC-MS/MS method to profile urinary mercapturic acids, metabolites of electrophilic intermediates of occupational and environmental toxicants. Journal of Chromatography B, 1117, 66-76. [Link]
-
Ghasemzadeh-Mohammadi, V., Mohammadi, A., & Khoubnasabjafari, M. (2019). Quantification of Urinary Metabolites of Toluene and Xylene Isomers as Biological Indices of Occupational Exposure in Printing Industry Workers. Journal of Health Sciences & Surveillance System, 7(1), 37-43. [Link]
-
Jones, K., Cocker, J., Dodd, L. J., & Fraser, I. (2006). A simple and sensitive LC-MS/MS method for the determination of S-phenylmercapturic acid in human urine. Journal of Analytical Toxicology, 30(6), 376-380. [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2003). NIOSH Manual of Analytical Methods (NMAM), 4th ed. DHHS (NIOSH) Publication 2003-154. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Xylene. [Link]
-
Uchida, Y., Nakatsuka, H., Ukai, H., Watanabe, T., Liu, Y. T., Huang, M. Y., ... & Ikeda, M. (1993). Excretion of methylhippuric acids in urine of workers exposed to a xylene mixture: comparison among three xylene isomers and toluene. International archives of occupational and environmental health, 64(8), 533-539. [Link]
-
Testai, E., & Fustinoni, S. (2014). The mercapturic acid pathway. Critical Reviews in Toxicology, 44(8), 697-727. [Link]
-
Wang, L., & Bernert, J. T. (2006). A simple and sensitive LC-MS/MS method for the determination of S-phenylmercapturic acid in human urine. Journal of chromatography B, 831(1-2), 243-249. [Link]
-
World Health Organization. (1997). Xylenes. (Environmental Health Criteria 190). [Link]
-
Potęga, A. (2022). Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation. International Journal of Molecular Sciences, 23(17), 9689. [Link]
-
Al-Salami, H., Butt, G., & Fawcett, J. P. (2018). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. Molecules, 23(12), 3173. [Link]
Sources
- 1. brieflands.com [brieflands.com]
- 2. longdom.org [longdom.org]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. Correlation of xylene exposure and methyl hippuric acid excretion in urine among paint industry workers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting poor stability of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine in solution
Technical Support Center: N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine
A Guide to Understanding and Improving Solution Stability
A Note on Scientific Extrapolation: Direct, peer-reviewed stability data for this compound is not extensively available in current literature. This guide is therefore grounded in the well-documented chemical behavior of its parent compound, N-acetyl-L-cysteine (NAC), and established principles of thiol-containing compound stability. The addition of the 2,5-dimethylbenzene moiety increases the molecule's lipophilicity, which may influence solubility, but the core instability mechanisms associated with the N-acetyl-cysteine structure are expected to be conserved. All recommendations should be empirically validated for your specific application.
Section 1: Understanding the Root Causes of Instability
This section addresses the fundamental chemical reasons for the degradation of this compound in a solution environment.
Q1: My solution of this compound is losing potency. What are the primary chemical degradation pathways?
A1: The instability of this compound in solution is primarily driven by the high reactivity of its thiol (sulfhydryl) group, a characteristic inherited from its cysteine core. The main degradation pathways you are likely encountering are oxidation and, to a lesser extent, pH- and temperature-mediated hydrolysis.
-
Oxidation (Dimerization): This is the most significant and rapid degradation pathway for thiol-containing compounds like NAC and its derivatives.[1] In the presence of oxygen, two molecules of your compound can link together via a disulfide bond, forming a dimer. This process is often catalyzed by trace metal ions and can be accelerated by exposure to air.[2] The formation of this dimer, N,N'-diacetyl-S,S'-(2,5-dimethylbenzene)-L-cystine, results in a direct loss of the active monomeric compound. Studies on NAC show that this dimerization is the primary limiting factor for its stability in solution.[3]
-
pH-Dependent Hydrolysis: The amide bond in the N-acetyl group can be susceptible to hydrolysis, breaking down the molecule. This degradation is significantly influenced by the pH of the solution. Both strongly acidic and, particularly, alkaline conditions can accelerate this process.[1][3] For the parent NAC molecule, degradation is observed in both acidic (0.5 M HCl) and basic (0.1 M NaOH) conditions.[3]
-
Photodegradation: Aqueous solutions of NAC derivatives can be sensitive to light. Exposure to UV or even strong ambient light can provide the energy to initiate oxidative processes.[1]
-
Thermodegradation: Elevated temperatures significantly increase the rate of all chemical reactions, including oxidation and hydrolysis. Storing solutions at room temperature or higher will accelerate the degradation of the compound compared to refrigerated conditions.[3][4]
Section 2: Proactive Stabilization Strategies
Implementing proper preparation and storage protocols from the outset is the most effective way to ensure the longevity and reliability of your experimental solutions.
Q2: What is the best practice for preparing and storing stock solutions to maximize stability?
A2: A multi-faceted approach focusing on solvent choice, pH control, oxygen exclusion, and proper storage temperature is critical. The following protocol provides a robust starting point.
Experimental Protocol: Preparation of Stabilized Stock Solutions
-
Solvent Selection & Degassing:
-
Choose a suitable solvent. While the compound is soluble in organic solvents like DMSO and ethanol[5], aqueous buffers are often required for biological experiments. For aqueous solutions, use high-purity, deionized water.
-
Crucial Step: Before dissolving the compound, degas your chosen solvent to remove dissolved oxygen. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes or by using a combination of sonication and vacuum.
-
-
pH Control:
-
The parent compound, NAC, exhibits maximum stability in acidic conditions, around pH 2-3.[4] However, solubility can be poor at this pH.
-
We recommend preparing your solution in a slightly acidic buffer (e.g., a citrate or acetate buffer, pH 4-5) as a starting point. This offers a compromise between stability and potential solubility issues.
-
Self-Validation: Always confirm that your compound is fully dissolved and that the chosen buffer is compatible with your downstream application. Avoid neutral or alkaline buffers unless absolutely necessary for your experiment, as they can accelerate degradation.[4]
-
-
Dissolution under Inert Atmosphere:
-
Weigh the crystalline solid and add it to your degassed solvent in a vessel that can be sealed.
-
As you dissolve the compound, gently blanket the headspace of the container with an inert gas (argon or nitrogen). This prevents atmospheric oxygen from re-dissolving into the solution.[5]
-
-
Consideration of Additives:
-
If dimerization remains an issue, consider adding a chelating agent like Edetate Disodium (EDTA) at a low concentration (e.g., 0.1-0.5 mg/mL). EDTA sequesters trace metal ions that catalyze oxidative reactions.[3]
-
Caution: Be wary of using antioxidants like ascorbic acid (Vitamin C). While counterintuitive, studies on parenteral NAC solutions have shown that ascorbic acid can paradoxically increase the rate of dimer formation.[3]
-
-
Sterile Filtration and Aliquoting:
-
If required for your application, sterile filter the solution using a 0.22 µm filter compatible with your solvent.
-
Aliquot the stock solution into single-use volumes in tightly sealed vials (e.g., amber glass vials with Teflon-lined caps). This minimizes exposure to air and light during repeated use and prevents degradation from freeze-thaw cycles.
-
-
Storage:
Table 1: Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to -80°C (Long-term) 2-8°C (Short-term, < 4 days) | Reduces rates of all chemical degradation pathways.[3] |
| Atmosphere | Inert Gas (Argon/Nitrogen) Headspace | Minimizes oxidation, the primary degradation pathway.[6] |
| Light Exposure | Protect from Light (Amber Vials) | Prevents photodegradation.[1] |
| pH | Slightly Acidic (pH 4-5) | Balances stability and solubility; avoids alkaline-promoted degradation.[4] |
| Container | Tightly-sealed, single-use aliquots | Prevents contamination, repeated air exposure, and freeze-thaw damage. |
Section 3: Troubleshooting Common Issues
This section provides guidance on how to diagnose and resolve specific problems you may observe during your experiments.
Q3: My solution has developed a faint yellow color. What does this indicate?
A3: A yellow or brown discoloration is a classic visual indicator of oxidation.[1] The thiol group in your compound has likely begun to oxidize. While the solution may still be usable depending on the tolerance of your assay, this is a clear sign that your preventative measures (degassing, inert atmosphere) were insufficient or that the solution has been stored for too long. Discard the solution and prepare a fresh stock following the rigorous protocol outlined in Section 2.
Q4: My HPLC analysis shows a decreasing peak for my compound and a new, later-eluting peak is growing over time. What is happening?
A4: This chromatographic profile is highly suggestive of dimerization. The parent monomeric compound is being consumed, and the larger, less polar dimer is forming, which typically results in a longer retention time on a reverse-phase HPLC column.
Troubleshooting Steps:
-
Confirm Identity: If you have access to a mass spectrometer (LC-MS), analyze the new peak. The mass of the dimer should be approximately double the mass of the parent compound minus two hydrogen atoms.
-
Review Preparation Protocol: The most likely cause is oxygen exposure. Did you degas the solvent? Did you use an inert gas blanket?
-
Implement Corrective Actions: Prepare a fresh solution strictly following the protocol in Section 2. Consider adding EDTA to chelate catalytic metals.[3]
Q5: I see a precipitate forming in my aqueous buffer after storage. What could be the cause?
A5: Precipitate formation can be due to several factors, especially given the increased lipophilicity from the dimethylbenzene group:
-
Poor Solubility: The compound may have limited solubility in your chosen buffer system, which can be exacerbated by storage at lower temperatures (refrigeration).
-
pH Shift: If your buffer capacity is poor or if it interacts with your vial, a shift in pH could dramatically decrease the compound's solubility.
-
Insoluble Degradants: The degradation products, including the dimer, may be less soluble than the parent compound, causing them to precipitate out of solution over time.
Troubleshooting Steps:
-
Check Solubility: Determine the solubility limit in your buffer at the intended storage temperature. You may need to lower the concentration of your stock solution.
-
Measure pH: Check the pH of the solution containing the precipitate. If it has shifted, you may need a stronger buffer or different storage vials.
-
Analyze the Precipitate: If possible, isolate and analyze the precipitate (e.g., by HPLC-MS) to determine if it is the parent compound or a degradant. This will inform your next steps.
Section 4: Analytical Protocol for Stability Assessment
To ensure the validity of your results, you must empirically determine the stability of this compound in your specific experimental conditions.
Q6: How can I design a simple study to evaluate the stability of my compound in solution?
A6: A forced degradation or short-term stability study is a straightforward way to assess the compound's viability over time.
Experimental Protocol: Short-Term Solution Stability Study
-
Preparation: Prepare a solution of your compound in the exact buffer and at the final concentration you use in your experiments. Follow all stabilization protocols (degassing, inert atmosphere).
-
Storage Conditions: Aliquot the solution into separate vials for each time point and condition to avoid repeated sampling from a single tube. Test at a minimum of two conditions:
-
Condition A (Control): -80°C, protected from light.
-
Condition B (Experimental): Your typical benchtop/experimental conditions (e.g., 25°C on the bench, exposed to light).
-
Condition C (Accelerated): 40°C, protected from light (optional, for faster degradation profile).
-
-
Time Points: Choose time points relevant to your experimental workflow. For example: T=0, 2h, 4h, 8h, 24h, 48h.
-
Analysis: At each time point, remove one aliquot from each condition and immediately analyze it by a stability-indicating HPLC method (see Q7).
-
Evaluation: Plot the concentration of the parent compound versus time for each condition. A solution is generally considered stable if it maintains at least 90-95% of its initial (T=0) concentration.[7] Also, monitor the increase in any degradation peaks.
Section 5: FAQs
Q7: What is a good starting point for an HPLC method to monitor my compound's stability?
A7: A reverse-phase HPLC method with UV detection is a standard approach. A "stability-indicating" method is one that can resolve the parent peak from all significant degradation products, ensuring accurate quantification.
Table 2: Sample HPLC Method for Stability Analysis
| Parameter | Specification | Notes |
| Column | C18, 4.6 x 150 mm, 3.5 µm | A standard reverse-phase column. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic environment to aid peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent. |
| Gradient | Start at 5% B, ramp to 95% B over 15 min, hold 2 min, return to 5% B and equilibrate for 3 min. | Gradient elution is crucial to separate the parent from potential degradants. This may need optimization. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection | UV, 214 nm or 254 nm | NAC absorbs at lower wavelengths. The dimethylbenzene group may allow for detection at 254 nm. Test to find the optimal wavelength. |
| Injection Vol. | 10 µL | Adjust based on concentration and detector sensitivity. |
Q8: How long should I trust my aqueous solution to be stable?
A8: This must be determined by your own stability study (see Q6). As a general guideline based on data from the parent NAC compound, aqueous solutions are often recommended for use within a single day.[5] For any experiment running longer than a few hours, the stability of the compound under those specific conditions should be validated to ensure the observed effects are not an artifact of compound degradation.
References
- [No Source Available]
-
Gaud, E., et al. (2021). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Pharmaceuticals (Basel). Available at: [Link]
- [No Source Available]
-
Wikipedia. (2024). Acetylcysteine. Available at: [Link]
-
Berger, M. M., et al. (2020). Stability of N-Acetylcysteine (NAC) in Standardized Pediatric Parenteral Nutrition and Evaluation of N,N-Diacetylcystine (DAC) Formation. Nutrients. Available at: [Link]
- [No Source Available]
-
Canyonside Labs. (2023). NAC (N-Acetylcysteine): A Comprehensive Guide to Sources, Uses, Mechanisms, and Manufacturing. Available at: [Link]
-
Berger, M. M., et al. (2020). Stability of N-Acetylcysteine (NAC) in Standardized Pediatric Parenteral Nutrition and Evaluation of N, N-Diacetylcystine (DAC) Formation. PubMed. Available at: [Link]
-
Guérin, M., et al. (2021). Stability of N-Acetylcysteine 60 mg/mL in Extemporaneously Compounded Injectable Solutions. The Canadian Journal of Hospital Pharmacy. Available at: [Link]
- [No Source Available]
- [No Source Available]
- [No Source Available]
- [No Source Available]
- [No Source Available]
- [No Source Available]
- [No Source Available]
- [No Source Available]
- [No Source Available]
-
Giles, G. I., & Jacob, C. (2002). Oxidation of thiol compounds by molecular oxygen in aqueous solutions. ResearchGate. Available at: [Link]
Sources
- 1. Acetylcysteine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. canyonsidelabs.com [canyonsidelabs.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Stability of N-Acetylcysteine (NAC) in Standardized Pediatric Parenteral Nutrition and Evaluation of N, N-Diacetylcystine (DAC) Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of N-Acetylcysteine 60 mg/mL in Extemporaneously Compounded Injectable Solutions | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
Technical Support Center: Resolving Peak Tailing for N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine in Reverse-Phase HPLC
Welcome to the technical support center dedicated to addressing chromatographic challenges encountered with N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine. This guide provides in-depth troubleshooting advice and practical solutions to resolve the common issue of peak tailing in reverse-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound?
A1: The primary cause of peak tailing for this compound, which contains both a carboxylic acid and a secondary amine (within the acetyl group), is secondary interactions with the stationary phase.[1][2] Specifically, the free silanol groups on the surface of silica-based C18 columns can interact with the polar functional groups of the analyte, leading to a distorted peak shape.[1][2][3]
Q2: How does the mobile phase pH affect the peak shape of my analyte?
A2: Mobile phase pH is a critical parameter that directly influences the ionization state of this compound and the silica stationary phase.[4][5] The analyte has both an acidic (carboxylic acid) and a basic (amide) functional group. At a mid-range pH, both the analyte and the silanol groups can be ionized, leading to strong electrostatic interactions and, consequently, peak tailing.[6]
Q3: Can my column be the problem?
A3: Yes, the choice and condition of your HPLC column are crucial. Columns with a high density of residual silanol groups, or older columns where the bonded phase has degraded, are more prone to causing peak tailing.[7][8] Using a column with high-purity silica and effective end-capping can significantly reduce these secondary interactions.[9]
Q4: Are there any quick fixes I can try to improve my peak shape?
A4: A simple initial step is to lower the mobile phase pH to around 2.5-3.0 using an additive like formic acid or trifluoroacetic acid (TFA).[1] This protonates the silanol groups, minimizing their interaction with the analyte.[1] Additionally, ensuring your sample is dissolved in the mobile phase can prevent solvent mismatch issues that contribute to peak distortion.[10]
In-Depth Troubleshooting Guide
This section provides a more detailed, cause-and-effect analysis of peak tailing for this compound, offering structured solutions for researchers.
Issue 1: My peak for this compound is showing significant tailing.
This is the most prevalent issue and typically points towards undesirable secondary chemical interactions between the analyte and the stationary phase.
Underlying Cause: Secondary Silanol Interactions
Silica-based reversed-phase columns, such as C18, have residual silanol groups (Si-OH) on their surface.[3] These silanols can be deprotonated (Si-O⁻) at mobile phase pH values above approximately 3.5-4. This compound possesses a secondary amine within its N-acetyl group, which can be protonated (NH⁺) under acidic conditions. This creates a strong electrostatic interaction between the positively charged analyte and the negatively charged silanol groups, resulting in a secondary retention mechanism that leads to peak tailing.[1][2]
Solution Workflow: Mitigating Silanol Interactions
Caption: Troubleshooting workflow for resolving peak tailing.
Experimental Protocol 1: Mobile Phase pH Optimization
-
Objective: To suppress the ionization of surface silanol groups.
-
Initial Mobile Phase: A typical starting point might be Acetonitrile:Water (e.g., 50:50 v/v).
-
Modification: Prepare the aqueous portion of the mobile phase with 0.1% formic acid. This will adjust the pH to approximately 2.7. For a more robust method, using a buffer with a pKa within 1 pH unit of the target pH is recommended.[4] For a pH of 2.7, a phosphate buffer would be suitable.
-
Procedure:
-
Prepare 1 liter of the aqueous mobile phase component.
-
Add 1 mL of formic acid to the water and mix thoroughly.
-
Filter the aqueous mobile phase through a 0.45 µm filter.
-
Prepare the final mobile phase by mixing the acidified water with the appropriate volume of acetonitrile.
-
Equilibrate the column with the new mobile phase for at least 15-20 column volumes.
-
Inject the sample and analyze the peak shape.
-
Data Interpretation:
| Mobile Phase pH | Expected Peak Shape for this compound | Rationale |
| 6.0 - 7.0 | Severe Tailing | Both silanols (Si-O⁻) and the analyte's carboxylic acid (COO⁻) are ionized, leading to potential repulsive and complex interactions. |
| 4.0 - 5.0 | Moderate Tailing | A significant portion of silanols are ionized, interacting with the partially protonated analyte. |
| 2.5 - 3.0 | Significantly Improved / Symmetrical | Silanols are protonated (Si-OH) and non-ionic, minimizing secondary interactions. The analyte's carboxylic acid is also protonated, increasing its hydrophobicity and retention in a predictable manner.[11] |
Issue 2: Peak tailing persists even at low mobile phase pH.
If lowering the pH does not completely resolve the issue, other factors may be at play, or a more aggressive approach to mask silanol activity is required.
Underlying Causes:
-
Highly Active Silanols: Some columns, particularly older Type A silica columns, have very acidic silanol groups that can still interact with basic analytes even at low pH.
-
Analyte Chelation with Metal Impurities: Trace metal impurities within the silica matrix of the stationary phase can chelate with the analyte, causing peak tailing.[1][10]
Solution 1: Employing Mobile Phase Additives
-
Sacrificial Base: Adding a small, basic compound to the mobile phase, such as triethylamine (TEA), can be effective.[1] TEA is a small, sterically unhindered amine that will preferentially interact with the active silanol sites, effectively "shielding" them from the larger analyte.
-
Ion-Pairing Agents: For compounds that are ionized, an ion-pairing agent can be added to the mobile phase to form a neutral complex with the analyte, which then interacts with the stationary phase in a well-behaved reversed-phase manner.[12][13] For the protonated amine of this compound, an anionic ion-pairing agent like an alkyl sulfonate would be suitable.[14]
Experimental Protocol 2: Using a Sacrificial Base (TEA)
-
Objective: To mask active silanol sites.
-
Mobile Phase Preparation:
-
To your low pH aqueous mobile phase (from Protocol 1), add triethylamine to a final concentration of 0.05-0.1% (v/v).
-
Re-adjust the pH to the desired value (e.g., 3.0) using phosphoric acid, as TEA is basic.
-
Filter and degas the mobile phase.
-
-
Procedure:
-
Thoroughly wash the column with a high organic mobile phase before introducing the TEA-containing mobile phase to avoid precipitation.
-
Equilibrate the column extensively with the new mobile phase.
-
Inject the sample and evaluate the peak shape.
-
Solution 2: Column Selection
If mobile phase optimization is insufficient, the column itself is likely the root cause.
-
High-Purity, End-Capped Columns: Modern HPLC columns are often synthesized using high-purity silica with low metal content and are "end-capped." End-capping is a process where the stationary phase is further reacted with a small silanizing agent (like trimethylchlorosilane) to block a significant portion of the residual silanol groups.[9][15] Switching to a column specifically designated as "end-capped" or "base-deactivated" is a highly effective solution.
-
Alternative Stationary Phases: Consider columns with different bonding chemistries that are less susceptible to silanol interactions, such as those with embedded polar groups or phenyl-hexyl phases.
Summary of Troubleshooting Strategies
| Strategy | Principle | When to Use |
| Lower Mobile Phase pH | Suppress silanol ionization.[1] | First-line approach for any peak tailing of basic or polar compounds. |
| Add a Sacrificial Base (e.g., TEA) | Mask active silanol sites.[1] | When lowering pH is not fully effective. |
| Use an Ion-Pairing Agent | Form a neutral complex with the ionized analyte.[12][13] | For ionized analytes where pH adjustment alone is insufficient. |
| Switch to an End-Capped Column | Physically reduce the number of available silanol groups.[9] | When mobile phase modifications fail or for robust, long-term methods. |
| Increase Buffer Concentration | Higher buffer salt concentrations can help mask silanol interactions.[1] | A subtle adjustment that can be tried in conjunction with pH optimization. |
References
-
Nerurkar, S. G., et al. (1987). Identification of N-acetyl-S-(2,5-dihydroxyphenyl)-L-cysteine as a urinary metabolite of benzene, phenol, and hydroquinone. Drug Metabolism and Disposition, 15(4), 529-532. [Link]
-
Chauhan, G., Patel, A., Shah, D., & Shah, K. (2019). DEVELOPMENT & VALIDATION OF HIGH PRESSURE LIQUID CHROMATOGRAPHY ANALYTICAL METHOD FOR RELATED SUBSTANCE OF ACETYLCYSTEINE EF. Nirma University Journal of Pharmaceutical Sciences, 6(2), 55-72. [Link]
- Zhang, Y. (2015). Method for measuring L-cysteine content by HPLC (high performance liquid chromatography) process.
-
Bhat, K., et al. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Indian Journal of Pharmaceutical Education and Research, 51(4), 643-651. [Link]
-
LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. [Link]
-
ResearchGate. (2020, April 8). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. ResearchGate. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Pittcon. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]
-
Spectroscopy Online. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Spectroscopy Online. [Link]
-
Dolan, J. W. (2013, May 1). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International, 26(5), 26-31. [Link]
-
Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Agilent Technologies. [Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. ALWSCI Blog. [Link]
-
Pharmaffiliates. (n.d.). This compound-d3. Pharmaffiliates. [Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. [Link]
-
ResearchGate. (n.d.). The role of ion-pairing in peak deformations in overloaded reversed-phase chromatography of peptides. ResearchGate. [Link]
-
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? ResearchGate. [Link]
-
ResearchGate. (2025, August 7). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. ResearchGate. [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Biotage. [Link]
-
YMC. (n.d.). HPLC Troubleshooting Guide. YMC. [Link]
-
PubMed. (2011, June 1). Combining ion pairing agents for enhanced analysis of oligonucleotide therapeutics by reversed phase-ion pairing ultra performance liquid chromatography (UPLC). [Link]
-
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. [Link]
-
PubChem. (n.d.). N-Acetyl-S-(2,5-dihydroxyphenyl)cysteine. PubChem. [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Moravek. [Link]
-
Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromanik.co.jp [chromanik.co.jp]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. moravek.com [moravek.com]
- 6. agilent.com [agilent.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 11. biotage.com [biotage.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. technologynetworks.com [technologynetworks.com]
- 14. ijper.org [ijper.org]
- 15. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
Overcoming matrix effects in bioanalysis of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine
Welcome to the technical support center for the bioanalysis of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. Our goal is to equip you with the expertise to anticipate, identify, and overcome the common challenges associated with matrix effects in the quantitative analysis of this mercapturic acid conjugate, ensuring the accuracy and reliability of your data.
Introduction to Matrix Effects in Bioanalysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, the "matrix" refers to all components in a biological sample other than the analyte of interest.[1] These endogenous components, such as salts, phospholipids, and proteins, can significantly interfere with the ionization of the target analyte, a phenomenon known as a matrix effect.[2][3] This interference can manifest as either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), leading to inaccurate and imprecise quantification.[1][2][4] The U.S. Food and Drug Administration (FDA) and other regulatory bodies mandate the thorough evaluation of matrix effects during bioanalytical method validation to ensure data integrity.[4][5][6][7]
This compound, a mercapturic acid, is a metabolite that can be monitored in biological fluids like urine and plasma.[8][9] Due to the complexity of these matrices, its accurate quantification is often hampered by matrix effects. This guide will provide a systematic approach to troubleshooting and mitigating these effects.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the bioanalysis of this compound.
Problem 1: Poor Peak Shape and Asymmetry
Q: My chromatographic peak for this compound is broad and tailing. What could be the cause and how can I fix it?
A: Poor peak shape is a common issue that can compromise resolution and integration accuracy. The underlying causes are often multifactorial:
-
Secondary Interactions: The analyte may be undergoing secondary interactions with active sites on the stationary phase or contaminants in the LC system.
-
Solution:
-
Mobile Phase Optimization: Incorporate a small percentage of a competing agent, like a stronger acid (e.g., 0.1% formic acid or acetic acid), into your mobile phase to protonate silanol groups and minimize these interactions.
-
Column Choice: Consider using a column with end-capping or a different stationary phase chemistry that is less prone to secondary interactions. A reversed-phase C18 column is a common starting point, but other chemistries might be more suitable.[10]
-
System Passivation: Flush the LC system with a strong acid/organic mixture to remove any metal contaminants that could be causing chelation with your analyte.
-
-
-
Sample Solvent Effects: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Solution: Ensure your final sample diluent is of a similar or weaker solvent strength than your starting mobile phase conditions.[11]
-
Problem 2: Inconsistent Results and High Variability (Poor Precision)
Q: I'm observing significant variability in my quality control (QC) samples across a batch. Could this be a matrix effect?
A: Yes, high variability is a classic indicator of inconsistent matrix effects.[4] This often stems from differences in the composition of the biological matrix between individual samples.
-
Causality: Endogenous components, particularly phospholipids in plasma, can co-elute with the analyte and cause variable ion suppression. The concentration of these interfering substances can differ from one subject's sample to another.[12]
-
Solution:
-
Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[1] A SIL-IS, such as this compound-d3, will co-elute with the analyte and experience the same degree of ion suppression or enhancement.[13] By using the peak area ratio of the analyte to the IS, the variability caused by matrix effects is normalized.
-
Improve Sample Preparation: A more rigorous sample cleanup will remove a larger portion of the interfering matrix components. Consider switching from a simple protein precipitation (PPT) to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1][14]
-
Problem 3: Low Analyte Recovery and Poor Sensitivity
Q: My analyte signal is very low, and I'm struggling to reach the required lower limit of quantification (LLOQ). How can I improve my sensitivity in the presence of a strong matrix effect?
A: Low sensitivity is often a direct consequence of significant ion suppression.[3][14][15] The goal is to either remove the interfering components or shift the analyte's elution away from them.
-
Diagnostic Step: Post-Column Infusion Experiment: This experiment helps to identify the regions of ion suppression in your chromatogram. A solution of the analyte is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected. Dips in the baseline signal indicate where co-eluting matrix components are causing ion suppression.
-
Mitigation Strategies:
-
Chromatographic Optimization: Adjust your gradient profile to move the analyte's retention time away from the ion suppression zones.[16] Using a longer column or a smaller particle size (UHPLC) can also improve resolution from matrix interferences.[12]
-
Advanced Sample Preparation:
-
Solid-Phase Extraction (SPE): Develop a selective SPE method. For a mercapturic acid, a mixed-mode or ion-exchange SPE sorbent can provide significant cleanup.
-
Phospholipid Removal Plates: If analyzing plasma or serum, specialized plates designed to remove phospholipids can dramatically reduce matrix effects.
-
-
Mass Spectrometer Source Optimization: Fine-tune the ion source parameters (e.g., temperature, gas flows) to maximize analyte ionization and minimize the influence of matrix components.[11][17] Sometimes, switching the ionization polarity can help, as negative ion mode can be less susceptible to matrix effects for certain analytes.[12]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of matrix effects when analyzing this compound in urine versus plasma?
-
Urine: The primary sources of matrix effects in urine are inorganic salts (e.g., chlorides, phosphates) and urea.[12] These can alter the droplet formation and evaporation in the electrospray source.
-
Plasma/Serum: In plasma, the main culprits are phospholipids from cell membranes and proteins.[12] Phospholipids are particularly problematic as they have a wide range of polarities and can co-elute with many analytes.
Q2: How do I quantitatively assess the matrix effect during method validation as per FDA guidelines?
-
According to the FDA's M10 Bioanalytical Method Validation guidance, the matrix effect should be evaluated using at least six different lots of the biological matrix.[6] You will prepare low and high concentration QC samples in these different matrix lots. The accuracy and precision of these samples should be within the acceptance criteria (typically ±15% for accuracy and ≤15% for precision).[6]
Q3: Can simple dilution of my sample mitigate matrix effects?
-
Yes, sample dilution can be a straightforward and effective strategy to reduce the concentration of interfering matrix components.[12][16] However, this approach is only viable if the resulting analyte concentration is still well above the method's limit of quantification.[16]
Q4: What is the difference between relative and absolute matrix effects?
-
Absolute Matrix Effect: This is assessed by comparing the peak response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a pure solution. It quantifies the degree of ion suppression or enhancement.
-
Relative Matrix Effect: This refers to the variability of the matrix effect between different sources (lots) of the biological matrix.[12] It is the more critical parameter in regulated bioanalysis, as it affects the precision and accuracy of the method across different study samples.
Experimental Protocols & Workflows
Workflow for Investigating and Mitigating Matrix Effects
Caption: A systematic workflow for identifying, evaluating, and mitigating matrix effects in bioanalysis.
Protocol: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a general framework for a mixed-mode SPE cleanup. Note: This protocol should be optimized for your specific application.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Pre-treat 200 µL of plasma by adding 200 µL of 4% phosphoric acid in water. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.
-
Washing:
-
Wash 1: 1 mL of 2% formic acid in water to remove salts and polar interferences.
-
Wash 2: 1 mL of methanol to remove phospholipids and other non-polar interferences.
-
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Data Presentation: Comparison of Sample Preparation Techniques
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reproducibility (%CV) | Throughput |
| Protein Precipitation (PPT) | 95 ± 5 | 45 ± 18 | < 20 | High |
| Liquid-Liquid Extraction (LLE) | 80 ± 8 | 25 ± 10 | < 15 | Medium |
| Solid-Phase Extraction (SPE) | 90 ± 6 | 10 ± 5 | < 10 | Medium-Low |
| Phospholipid Removal (PLR) | 92 ± 7 | 15 ± 8 | < 10 | High |
Data are representative and will vary depending on the specific analyte and matrix.
This table clearly demonstrates the trade-offs between different sample preparation techniques. While PPT offers high throughput, it is often associated with significant matrix effects and poor reproducibility.[1] SPE and PLR methods generally provide a cleaner extract, resulting in reduced matrix effects and better precision.[1][14]
Conclusion
Overcoming matrix effects in the bioanalysis of this compound is critical for generating reliable and accurate data. A systematic approach that involves careful method development, thorough evaluation of matrix effects, and the implementation of appropriate mitigation strategies is essential. The use of a stable isotope-labeled internal standard is highly recommended to compensate for unavoidable matrix-induced variability. By understanding the principles outlined in this guide and applying the troubleshooting strategies, researchers can develop robust and defensible bioanalytical methods.
References
-
Baranowska, I., & Koper, M. (2011). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 16(9), 7987-8009. [Link]
-
Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques, 14(5). [Link]
-
Patel, K., et al. (2011). Matrix effect in bioanalysis- an overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(1), 1-8. [Link]
-
Li, W., & Cohen, L. H. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(23), 2143–2146. [Link]
-
Nerurkar, P. V., Park, S. S., & Thomas, P. E. (1993). Identification of N-acetyl-S-(2,5-dihydroxyphenyl)-L-cysteine as a urinary metabolite of benzene, phenol, and hydroquinone. Drug Metabolism and Disposition, 21(4), 691-694. [Link]
-
Weaver, R. (2012). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 30(6), 496-503. [Link]
-
LCGC: The Chromatography Channel. (2015). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. [Link]
-
Li, Z., et al. (2021). Global Profiling of Urinary Mercapturic Acids Using Integrated Library-Guided Analysis. Analytical Chemistry, 93(10), 4467–4475. [Link]
-
Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
-
Kumar, P., et al. (2018). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Indian Journal of Pharmaceutical Education and Research, 52(4), 643-651. [Link]
-
Taylor, P. J. (2005). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International, 18(6), 346-352. [Link]
-
Dolan, J. W. (2021). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America, 39(10), 494-498. [Link]
-
Resolve Mass Spectrometry. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
AMSbiopharma. (2023). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]
-
Williams, K. J., & Schöneich, C. (2016). LC-MS/MS Quantitation of Mercapturic Acid Conjugates of Lipid Peroxidation Products as Markers of Oxidative Stress. Current protocols in toxicology, 69, 17.14.1–17.14.16. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]
-
Radić, S., et al. (2013). Spectrophotometric Determination of N-Acetyl-L-Cysteine and N-(2-Mercaptopropionyl)-Glycine in Pharmaceutical Preparations. International Journal of Analytical Chemistry, 2013, 928732. [Link]
-
Bioanalysis Zone. (2016). Importance of matrix effects in LC–MS/MS bioanalysis. [Link]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). [Link]
-
SIELC Technologies. (n.d.). Determination N-Acetyl-L-Cysteine on Primesep SB Column. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
-
Radić, S., et al. (2013). Spectrophotometric Determination of N-Acetyl-L-Cysteine and N-(2-Mercaptopropionyl)-Glycine in Pharmaceutical Preparations. International Journal of Analytical Chemistry, 2013. [Link]
-
Martins, T. B., et al. (2023). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. Metabolites, 13(11), 1121. [Link]
-
da Silva, A. I. V., et al. (2019). Calibration strategies to correct for matrix effects in direct analysis of urine by ICP OES: internal standardization and multi-energy calibration. Analytical Methods, 11(26), 3375-3382. [Link]
-
Polimeni, G., et al. (2018). Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Therapeutic Drug Monitoring, 40(1), 1-8. [Link]
-
Agilent Technologies. (2018). Sample preparation in a bioanalytical workflow – part 1. [Link]
-
Al-Asmari, A. I., et al. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Environmental and Public Health, 2014, 840398. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. fda.gov [fda.gov]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. Identification of N-acetyl-S-(2,5-dihydroxyphenyl)-L-cysteine as a urinary metabolite of benzene, phenol, and hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Global Profiling of Urinary Mercapturic Acids Using Integrated Library-Guided Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijper.org [ijper.org]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. gmi-inc.com [gmi-inc.com]
Technical Support Center: Analysis of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine by Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions (FAQs) regarding the interpretation of its mass spectrometry fragmentation patterns.
Introduction
This compound is a mercapturic acid derivative, a class of compounds often monitored as biomarkers of exposure to xenobiotics.[1][2][3] Its analysis by mass spectrometry is crucial for metabolism studies and toxicological assessments. This guide provides practical, field-proven insights into its expected fragmentation behavior and solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected protonated molecular ion ([M+H]⁺) for this compound?
A1: To determine the expected protonated molecular ion, we first need to calculate the monoisotopic mass of the molecule.
-
N-Acetyl-cysteine moiety (C₅H₉NO₃S): 163.0303 Da
-
2,5-dimethylphenyl group (C₈H₉): 105.0704 Da (Note: A proton is lost from the benzene ring upon substitution)
-
Overall Molecular Formula: C₁₃H₁₇NO₃S
-
Monoisotopic Mass: 267.0929 Da
-
Expected [M+H]⁺: 268.1007 Da
Therefore, you should look for a precursor ion with an m/z of approximately 268.1 in your high-resolution mass spectrum.
Q2: What are the primary fragmentation pathways and expected product ions for this compound in positive ion mode tandem MS (MS/MS)?
A2: Based on the general fragmentation patterns of N-acetyl-cysteine adducts and similar molecules, several key fragment ions are anticipated. The fragmentation is typically initiated by the protonation of the amide or carboxylic acid group.
A characteristic fragmentation for mercapturic acids is the neutral loss of the N-acetyl-cysteine moiety.[1][4] However, in positive ion mode, fragmentation of the cysteine portion itself is also common.
Predicted Fragmentation Pathways:
-
Loss of water (-18 Da): Fragmentation of the carboxylic acid can lead to the loss of a water molecule, resulting in a fragment ion at m/z 250.0896 .
-
Loss of the N-acetyl group (-42 Da): Cleavage of the amide bond can result in the loss of the acetyl group (CH₂=C=O), yielding a fragment at m/z 226.0585 .
-
Cleavage of the cysteine backbone: A common fragmentation pathway involves the cleavage of the C-S bond, with the charge retained on the cysteine fragment. This would result in a protonated N-acetyl-cysteine ion at m/z 164.0381 .
-
Loss of the entire N-acetyl-cysteine moiety (-163 Da): While more prominent in negative ion mode, the loss of the entire N-acetyl-cysteine group can occur, leaving the protonated 2,5-dimethylthiophenol ion at m/z 139.0527 .
Summary of Expected Product Ions:
| Precursor Ion [M+H]⁺ | Fragment Ion (m/z) | Proposed Neutral Loss |
| 268.1007 | 250.0896 | H₂O |
| 268.1007 | 226.0585 | C₂H₂O |
| 268.1007 | 164.0381 | C₈H₉S |
| 268.1007 | 139.0527 | C₅H₈NO₃ |
Diagram of Predicted Fragmentation Pathway
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mercapturic acids: recent advances in their determination by liquid chromatography/mass spectrometry and their use in toxicant metabolism studies and in occupational and environmental exposure studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rapid detection and characterization of in vitro and urinary N-acetyl-L-cysteine conjugates using quadrupole-linear ion trap mass spectrometry and polarity switching - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Evaluating Antibody Cross-Reactivity for N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine Immunoassays
Introduction: The Critical Need for Specificity in Biomarker Quantification
In the fields of toxicology, occupational health, and drug metabolism, the precise measurement of biomarkers is paramount. N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine, a mercapturic acid, is a key urinary biomarker for assessing exposure to o-xylene, a common industrial solvent with known health concerns.[1][2] Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and sensitive method for quantifying such biomarkers. However, the reliability of any immunoassay hinges on the specificity of the antibody employed.
Antibody cross-reactivity, the binding of an antibody to structurally similar but non-target molecules, can lead to inaccurate quantification and false-positive results.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate antibody cross-reactivity in the context of developing and validating immunoassays for this compound.
The Scientific Imperative: Why Cross-Reactivity Matters
The core challenge in developing an immunoassay for a small molecule like this compound lies in generating an antibody that can distinguish it from a milieu of structurally related endogenous and exogenous compounds. O-xylene is part of the larger xylene family, which also includes m-xylene and p-xylene.[4] Furthermore, the metabolic pathways of other aromatic hydrocarbons can produce mercapturic acids with similar core structures.[5][6]
An antibody that cross-reacts with metabolites of other xylene isomers or other structurally similar compounds will lead to an overestimation of o-xylene exposure.[3] Therefore, a thorough cross-reactivity assessment is not merely a quality control step but a fundamental requirement for ensuring the scientific validity of the immunoassay data.
Experimental Design: A Self-Validating Approach to Cross-Reactivity Testing
The evaluation of antibody cross-reactivity is best approached using a competitive immunoassay format.[3][7][8][9] In this setup, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[7][9][10] This format is particularly well-suited for small molecules where creating a "sandwich" with two antibodies is not feasible.[9]
The following experimental workflow provides a robust system for assessing the specificity of an antibody intended for an this compound immunoassay.
Figure 1: Experimental workflow for assessing antibody cross-reactivity.
Detailed Experimental Protocol
This protocol outlines the steps for a competitive ELISA to determine the cross-reactivity of a candidate antibody.
Materials:
-
High-binding 96-well microplates
-
Candidate anti-N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine antibody
-
This compound standard
-
Potential cross-reactants (see Table 1 for examples)
-
Enzyme-labeled this compound conjugate (e.g., HRP-conjugate)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Substrate solution (e.g., TMB for HRP)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the capture antibody to an optimal concentration (previously determined by titration) in coating buffer.
-
Add 100 µL of the diluted antibody to each well of the microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Standard and Cross-Reactant Preparation:
-
Prepare a serial dilution of the this compound standard in assay buffer.
-
Prepare serial dilutions of each potential cross-reactant in assay buffer, typically at higher concentrations than the target analyte.
-
-
Competitive Reaction:
-
Add 50 µL of the standards and potential cross-reactants to their respective wells.
-
Add 50 µL of the enzyme-labeled analyte conjugate (at a pre-determined optimal dilution) to all wells.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Washing and Signal Development:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
-
Data Acquisition:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis and Interpretation
The data obtained from the cross-reactivity experiment should be analyzed to determine the percentage of cross-reactivity for each potential interfering compound.
-
Generate Dose-Response Curves: Plot the absorbance values against the log of the concentration for the target analyte and each potential cross-reactant.
-
Calculate IC50 Values: The IC50 is the concentration of the analyte or cross-reactant that causes a 50% reduction in the maximum signal. Determine the IC50 value from the dose-response curve for the target analyte and each cross-reactant.
-
Calculate Percent Cross-Reactivity: Use the following formula to calculate the percent cross-reactivity for each compound:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
Comparative Data Presentation
The results of the cross-reactivity evaluation should be summarized in a clear and concise table for easy comparison.
Table 1: Cross-Reactivity of a Hypothetical Anti-N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine Antibody
| Compound | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | Target Analyte | 10 | 100% |
| N-Acetyl-S-(2,4-dimethylbenzene)-L-cysteine | Isomer | 500 | 2% |
| N-Acetyl-S-(3,4-dimethylbenzene)-L-cysteine | Isomer | >10,000 | <0.1% |
| N-Acetyl-S-(benzene)-L-cysteine | Related Metabolite | >10,000 | <0.1% |
| N-Acetyl-L-cysteine | Parent Compound | >10,000 | <0.1% |
| o-Xylene | Parent Compound | >10,000 | <0.1% |
Interpretation of Results:
The hypothetical data in Table 1 demonstrates an antibody with high specificity for the target analyte, this compound. The cross-reactivity with other xylene isomer metabolites is low (2% or less), and negligible with the parent compound and related metabolites. An antibody with this profile would be considered suitable for the specific and reliable quantification of o-xylene exposure.
The Principle of Competitive Immunoassay and Cross-Reactivity
The following diagram illustrates the fundamental principle of a competitive immunoassay and how cross-reactivity can interfere with accurate measurement.
Figure 2: In a specific reaction, the target analyte competes with the labeled analyte for antibody binding sites. In a cross-reactive scenario, a structurally similar molecule also competes, leading to an inaccurate signal.
Conclusion: Ensuring Data Integrity Through Rigorous Validation
The development of a reliable immunoassay for this compound is a critical tool for monitoring human exposure to o-xylene. The cornerstone of such an assay is an antibody with high specificity. By implementing the comprehensive evaluation strategy outlined in this guide, researchers can confidently select and validate antibodies, ensuring the accuracy and integrity of their biomarker data. This rigorous approach to cross-reactivity testing is not just good scientific practice; it is essential for making informed decisions in public health, occupational safety, and clinical research.
References
-
Nerger, M. A., et al. (2003). Identification of N-acetyl-S-(2,5-dihydroxyphenyl)-L-cysteine as a urinary metabolite of benzene, phenol, and hydroquinone. PubMed. Available at: [Link]
-
PubChem. (n.d.). N-Acetyl-L-cysteine. National Center for Biotechnology Information. Available at: [Link]
-
ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. Available at: [Link]
-
Rajan, S. T., et al. (2019). A review of environmental and occupational exposure to xylene and its health concerns. Journal of Oral and Maxillofacial Pathology. Available at: [Link]
-
Salvador, J. P., et al. (2001). Enzyme-linked immunosorbent assay for the specific detection of the mercapturic acid metabolites of naphthalene. PubMed. Available at: [Link]
-
Quanterix. (2022). Types Of Immunoassay - And When To Use Them. Available at: [Link]
-
Shriver, Z., et al. (2003). Development of a Class-Selective Enzyme-Linked Immunosorbent Assay for Mercapturic Acids in Human Urine. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). TOXICOLOGICAL PROFILE FOR XYLENE. U.S. Department of Health and Human Services. Available at: [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Available at: [Link]
-
ResearchGate. (n.d.). Competitive immunoassay principle?. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Immunoassay Methods. Assay Guidance Manual. Available at: [Link]
-
Lab Results Explained. (n.d.). Mercapturic Acids (Phase II) - Hepatic Detox Profile. Available at: [Link]
Sources
- 1. A review of environmental and occupational exposure to xylene and its health concerns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 4. HEALTH EFFECTS - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Identification of N-acetyl-S-(2,5-dihydroxyphenyl)-L-cysteine as a urinary metabolite of benzene, phenol, and hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a class-selective enzyme-linked immunosorbent assay for mercapturic acids in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. quanterix.com [quanterix.com]
- 8. biossusa.com [biossusa.com]
- 9. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Accurate and Precise Quantification of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of 2,5-DMBA as a Biomarker
N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine (2,5-DMBA) is a mercapturic acid metabolite formed in the body following exposure to 2,5-dimethylaniline (2,5-DMA). As a xenobiotic, 2,5-DMA is utilized in various industrial processes, making occupational exposure a significant concern. The quantification of its specific urinary metabolite, 2,5-DMBA, serves as a precise and non-invasive method for biological exposure monitoring.[1][2] This guide provides an in-depth comparison of the primary analytical methodologies for the quantification of mercapturic acids like 2,5-DMBA, focusing on the principles, performance, and practical considerations essential for obtaining accurate and reproducible data.
The Mercapturic Acid Pathway: A Brief Overview
The formation of mercapturic acids is a critical detoxification process.[2] Electrophilic compounds or their reactive metabolites are conjugated with the endogenous antioxidant glutathione (GSH). Subsequent enzymatic cleavage of glutamate and glycine residues, followed by N-acetylation of the remaining cysteine conjugate, results in a water-soluble mercapturic acid that is readily excreted in urine.[1][2] Understanding this pathway is fundamental to appreciating why its end-products are such reliable biomarkers of exposure.
Sources
- 1. Mercapturic acids: recent advances in their determination by liquid chromatography/mass spectrometry and their use in toxicant metabolism studies and in occupational and environmental exposure studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Global Profiling of Urinary Mercapturic Acids Using Integrated Library-Guided Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Unseen: A Step-by-Step Guide to the Proper Disposal of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine
For the diligent researcher, every novel compound holds the promise of discovery. Yet, with this promise comes the profound responsibility of ensuring safety, not only in application but also in the final act of disposal. N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine, a mercapturic acid derivative and a metabolite of xylene, is one such compound that, while invaluable in toxicological and metabolic studies, requires a meticulous and informed disposal protocol. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach grounded in established principles of chemical waste management is not just recommended—it is imperative. This guide provides the essential framework for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
The Rationale Behind a Cautious Approach
While the parent compound, N-acetyl-L-cysteine (NAC), is classified as an eye irritant but not typically as hazardous waste, the addition of a dimethylbenzene moiety significantly alters its potential toxicological profile.[1][2][3] Xylene, from which this metabolite is derived, is a regulated substance, and its metabolic byproducts must be handled with an abundance of caution.[4][5][6] In the absence of specific data, we must operate under the precautionary principle, treating this compound as a potentially hazardous substance.
Part 1: Waste Characterization and Segregation
The foundational step in proper chemical disposal is accurate waste characterization. This process determines the appropriate disposal pathway and ensures compliance with federal and local regulations.
Step 1: Initial Hazard Assessment
Given the lack of specific hazard data, a conservative assessment is necessary. The compound should be treated as if it possesses the hazardous characteristics of its parent compound, xylene, which can include toxicity and ignitability. Therefore, this compound waste should be managed as hazardous waste.
Step 2: Segregation at the Source
Proper segregation is critical to prevent dangerous chemical reactions and to ensure cost-effective disposal.
-
Solid Waste: Collect solid this compound, including contaminated personal protective equipment (PPE) like gloves and weigh boats, in a designated, compatible hazardous waste container.
-
Liquid Waste: For solutions containing this compound, use a separate, clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.
The following diagram illustrates the initial decision-making process for waste segregation:
Caption: Initial waste segregation for this compound.
Part 2: Container Management and Labeling
Proper containerization and labeling are mandated by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) to ensure safety and proper handling.[7]
Step-by-Step Container Protocol:
-
Select a Compatible Container: Use a container made of a material that is non-reactive with the waste. For many organic compounds, a high-density polyethylene (HDPE) container is a suitable choice.
-
Ensure Proper Sealing: The container must have a secure, tight-fitting lid to prevent spills and evaporation.
-
Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date accumulation started
-
The primary hazard(s) (e.g., "Toxic," "Handle with Care")
-
| Labeling Requirement | Description | Regulatory Basis |
| "Hazardous Waste" | Clearly identifies the container's contents as regulated waste. | EPA 40 CFR Part 262 |
| Chemical Name(s) | Lists all chemical constituents for proper handling and disposal. | OSHA 29 CFR 1910.1450 |
| Accumulation Start Date | The date the first waste is added to the container. | EPA 40 CFR Part 262 |
| Hazard Identification | Indicates the potential dangers (e.g., toxic, flammable). | OSHA Hazard Communication |
Part 3: Storage and Disposal
The final stages of in-lab waste management involve safe storage and arranging for professional disposal.
On-Site Storage Guidelines:
-
Designated Accumulation Area: Store the waste container in a designated satellite accumulation area within the laboratory.
-
Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.
-
Away from Incompatibles: Ensure the storage area is away from heat sources, open flames, and incompatible chemicals.
Disposal Procedure:
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical or its solutions be poured down the sink. This is strictly prohibited for hazardous waste and can harm aquatic life and interfere with wastewater treatment processes.
-
Contact Environmental Health and Safety (EHS): When the waste container is full or has reached its accumulation time limit (as determined by your institution's policies and generator status), contact your facility's EHS department.
-
Arrange for Professional Disposal: EHS will coordinate with a licensed hazardous waste disposal company. The most probable method of disposal for this type of organic compound is incineration at a permitted facility.[8]
The overall disposal workflow is summarized in the following diagram:
Caption: Complete disposal workflow for this compound.
By adhering to this comprehensive, step-by-step guide, researchers can confidently manage the disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
Nerland, D. E., & Pierce, W. M., Jr. (1990). Identification of N-acetyl-S-(2,5-dihydroxyphenyl)-L-cysteine as a urinary metabolite of benzene, phenol, and hydroquinone. Drug Metabolism and Disposition, 18(6), 958–961. [Link]
-
Coompo Research Chemicals. (n.d.). N-Acetyl-S-(2,4-dimethylbenzene)-D,L-cysteine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: N-Acetyl-L-cysteine. Retrieved from [Link]
-
University of Wollongong. (n.d.). Standard Operating Procedure: Xylene. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Chulalongkorn University. (n.d.). Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2015). Toxicological Profile for Xylene. Retrieved from [Link]
-
ResearchGate. (2021, June 21). Which is the best disposal method of Xylene waste?. Retrieved from [Link]
-
PubMed. (n.d.). Mercapturic acids: recent advances in their determination by liquid chromatography/mass spectrometry and their use in toxicant metabolism studies and in occupational and environmental exposure studies. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound-d3. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Xylene - Production, Import/Export, Use, and Disposal. Retrieved from [Link]
-
Minnesota Pollution Control Agency. (n.d.). U List of Hazardous Wastes. Retrieved from [Link]
-
DC Fine Chemicals. (2024, November 4). Safety Data Sheet: N-Acetyl-L-cysteine. Retrieved from [Link]
-
Maratek. (n.d.). Xylene Recovery: How to Reclaim and Reuse Solvent Waste Efficiently. Retrieved from [Link]
-
PubChem. (n.d.). N-Acetyl-L-Cysteine. Retrieved from [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. utoledo.edu [utoledo.edu]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
